Methyl 5-iodopicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAXCDWNFMFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627235 | |
| Record name | Methyl 5-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41960-44-5 | |
| Record name | Methyl 5-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-iodopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-iodopicolinate from Picolinic Acid
Foreword
Methyl 5-iodopicolinate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine core functionalized with both an iodo-substituent and a methyl ester, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules with significant biological activity. The presence of the iodine atom at the 5-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide offers a comprehensive, in-depth exploration of a robust and reproducible synthetic pathway to this compound, commencing from the readily available starting material, picolinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step experimental protocol but also the underlying mechanistic rationale for each transformation.
Synthetic Strategy Overview
The synthesis of this compound from picolinic acid is most effectively achieved through a four-step reaction sequence. This pathway has been designed for its logical flow, utilization of well-established chemical transformations, and the commercial availability of the required reagents. The overall strategy involves:
-
Esterification: The initial step is the conversion of the carboxylic acid functionality of picolinic acid into its corresponding methyl ester, methyl picolinate.
-
Electrophilic Nitration: The subsequent step introduces a nitro group onto the pyridine ring via an electrophilic aromatic substitution reaction. The electronic properties of the pyridine ring and the ester group direct the incoming nitro group to the 5-position, yielding methyl 5-nitropicolinate.
-
Reduction of the Nitro Group: The nitro group is then reduced to a primary amine, affording methyl 5-aminopicolinate. This transformation is crucial as it sets the stage for the introduction of the iodine atom.
-
Sandmeyer Iodination: The final step involves the conversion of the amino group into an iodo group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Esterification of Picolinic Acid to Methyl Picolinate
The initial esterification of picolinic acid is a fundamental transformation to protect the carboxylic acid and increase the solubility of the molecule in organic solvents for subsequent reactions. The use of thionyl chloride followed by the addition of methanol is a highly efficient method for this purpose.
Reaction Scheme:
Table of Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 20.0 g | 0.162 |
| Thionyl Chloride | SOCl₂ | 118.97 | 60 mL | 0.822 |
| Methanol | CH₃OH | 32.04 | 500 mL | - |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Saturated NaHCO₃ solution | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hexanes | - | - | As needed | - |
Step-by-Step Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet, add picolinic acid (20.0 g, 0.162 mol).
-
Carefully add thionyl chloride (60 mL, 0.822 mol) to the flask.
-
Heat the reaction mixture to 70-75 °C and stir for 4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add toluene (100 mL) and then slowly add methanol (500 mL) dropwise while stirring in an ice bath to manage the exothermic reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl picolinate.
-
The product can be purified by vacuum distillation to yield a colorless oil.
Mechanistic Rationale:
Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the departure of a chloride ion. This is followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. The subsequent addition of methanol results in a nucleophilic attack on the carbonyl carbon of the acyl chloride, followed by the elimination of HCl to yield the methyl ester.
Step 2: Nitration of Methyl Picolinate to Methyl 5-Nitropicolinate
The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The ester group is a deactivating group and a meta-director. In the context of the pyridine ring, the nitrogen atom is also deactivating. The combination of these electronic effects directs the incoming electrophile, the nitronium ion (NO₂⁺), to the 5-position.[1][2]
Reaction Scheme:
Table of Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Picolinate | C₇H₇NO₂ | 137.14 | 13.7 g | 0.100 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 60 mL | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | 20 mL | - |
| Crushed Ice | H₂O | 18.02 | ~200 g | - |
| Saturated NaHCO₃ solution | - | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Step-by-Step Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (60 mL) to 0 °C in an ice-salt bath.
-
Slowly add methyl picolinate (13.7 g, 0.100 mol) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Slowly add fuming nitric acid (20 mL) dropwise from the dropping funnel, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-nitropicolinate as a solid.[3]
Mechanistic Rationale:
Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The π-system of the pyridine ring of methyl picolinate then acts as a nucleophile, attacking the nitronium ion. The resulting arenium ion intermediate is stabilized by resonance. The deactivating nature of both the ring nitrogen and the meta-directing ester group favors attack at the 5-position. A base (HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
Step 3: Reduction of Methyl 5-Nitropicolinate to Methyl 5-Aminopicolinate
The reduction of the nitro group to an amine is a common and crucial step in the synthesis of many pharmaceuticals. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Table of Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-Nitropicolinate | C₇H₆N₂O₄ | 182.13 | 18.2 g | 0.100 |
| Palladium on Carbon (10%) | Pd/C | - | 1.8 g | - |
| Methanol | CH₃OH | 32.04 | 200 mL | - |
| Hydrogen Gas | H₂ | 2.02 | 1 atm | - |
| Celite® | - | - | As needed | - |
Step-by-Step Protocol:
-
To a 500 mL flask, add methyl 5-nitropicolinate (18.2 g, 0.100 mol) and methanol (200 mL).
-
Carefully add 10% palladium on carbon (1.8 g) to the solution.
-
The flask is then fitted with a hydrogen balloon and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4-6 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield methyl 5-aminopicolinate, which is often used in the next step without further purification.[4][5]
Mechanistic Rationale:
The reduction of the nitro group on a palladium catalyst surface involves the chemisorption of both the nitro compound and hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are successively reduced until the final amine is formed.
Step 4: Sandmeyer Iodination of Methyl 5-Aminopicolinate to this compound
The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups, including halides.[6][7][8] The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.
Reaction Scheme:
Caption: Mechanism of the Sandmeyer Iodination reaction.
Table of Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-Aminopicolinate | C₇H₈N₂O₂ | 152.15 | 15.2 g | 0.100 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 0.110 |
| Potassium Iodide | KI | 166.00 | 20.0 g | 0.120 |
| Water | H₂O | 18.02 | As needed | - |
| Sodium Thiosulfate solution | Na₂S₂O₃ | 158.11 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Step-by-Step Protocol:
-
In a 500 mL flask, dissolve methyl 5-aminopicolinate (15.2 g, 0.100 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (50 mL) by cooling in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.110 mol) in water (30 mL) and cool to 0 °C.
-
Slowly add the cold sodium nitrite solution to the solution of the amine, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In another flask, dissolve potassium iodide (20.0 g, 0.120 mol) in water (50 mL).
-
Slowly add the diazonium salt solution to the potassium iodide solution with stirring.
-
After the addition is complete, gently warm the reaction mixture to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Characterization of Intermediates and Final Product
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. The following table summarizes the expected NMR spectral data.
Table of Expected ¹H and ¹³C NMR Data (in CDCl₃):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl Picolinate | ~8.7 (d, 1H), ~8.1 (d, 1H), ~7.8 (t, 1H), ~7.4 (t, 1H), ~3.9 (s, 3H) | ~165, ~150, ~148, ~137, ~127, ~125, ~53 |
| Methyl 5-Nitropicolinate | ~9.4 (d, 1H), ~8.6 (dd, 1H), ~8.3 (d, 1H), ~4.0 (s, 3H) | ~163, ~152, ~148, ~145, ~132, ~124, ~54 |
| Methyl 5-Aminopicolinate | ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.0 (dd, 1H), ~4.0 (br s, 2H), ~3.9 (s, 3H) | ~166, ~148, ~145, ~140, ~122, ~118, ~52 |
| This compound | ~8.8 (d, 1H), ~8.2 (dd, 1H), ~7.8 (d, 1H), ~3.9 (s, 3H) | ~164, ~155, ~150, ~145, ~128, ~90, ~53 |
Safety and Handling Precautions
This synthesis involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂).[6][9][10][11] Handle with extreme care under anhydrous conditions.
-
Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Can cause severe burns. Always add acid to water, never the other way around.
-
Sodium Nitrite: Toxic if swallowed and an oxidizing agent.[8][12][13] Contact with combustible materials may cause fire.
-
Potassium Iodide: Harmful if swallowed and causes skin and eye irritation.[7][14]
-
Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The four-step synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from picolinic acid. Each step utilizes well-understood and high-yielding chemical transformations. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for application in their drug discovery and development programs.
References
- 1. 67515-76-8|Methyl 5-aminopicolinate|BLD Pharm [bldpharm.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. Methyl 5-nitropicolinate | 29682-14-2 | EBA68214 [biosynth.com]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. scienceopen.com [scienceopen.com]
- 11. youtube.com [youtube.com]
- 12. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chemscene.com [chemscene.com]
An In-Depth Technical Guide to Methyl 5-Iodopicolinate: Properties, Stability, and Synthetic Utility
Foreword
Methyl 5-iodopicolinate has emerged as a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique structural arrangement, featuring an electron-deficient pyridine ring substituted with an iodo group and a methyl ester, provides a versatile platform for constructing complex molecular architectures. The strategic placement of the iodine atom at the 5-position renders it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at the 2-position offers a handle for subsequent functional group transformations. This guide offers an in-depth analysis of the chemical properties, stability profile, and synthetic applications of this compound, providing researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this reagent in their work.
Core Chemical and Physical Properties
This compound is a solid at room temperature, and its identity is defined by a specific set of physicochemical properties.[1] A comprehensive understanding of these characteristics is fundamental for its appropriate handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | methyl 5-iodo-2-pyridinecarboxylate | |
| CAS Number | 41960-44-5 | [2] |
| Molecular Formula | C₇H₆INO₂ | [2] |
| Molecular Weight | 263.03 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [3] |
| InChI Key | QETAXCDWNFMFCM-UHFFFAOYSA-N | [1] |
| SMILES Code | O=C(OC)C1=NC=C(I)C=C1 | [2] |
graph "Methyl_5_iodopicolinate_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; I [label="I", pos="-2.6,-2.8!"]; C_ester [label="C", pos="2.4,0!"]; O_double [label="O", pos="3.4,0.7!"]; O_single [label="O", pos="2.4,-1.4!"]; C_methyl [label="CH₃", pos="3.6,-2.1!"]; // Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- I; C2 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl;
}
Caption: Molecular Structure of this compound.
Stability, Storage, and Handling
The utility of any chemical reagent is intrinsically linked to its stability. For this compound, considerations for thermal, photo, and hydrolytic degradation are paramount for ensuring its integrity and achieving reproducible experimental outcomes.
Recommended Storage
To maintain its chemical purity, this compound should be stored under controlled conditions. Commercial suppliers recommend storing the compound in a refrigerator at 2-8°C, under an inert atmosphere, and protected from light.[1][2][3] These conditions mitigate the risks of thermal decomposition, photo-degradation, and hydrolysis.
Key Stability Considerations
-
Photostability : Aromatic iodides are known to be sensitive to light. The energy from UV or even visible light can be sufficient to induce cleavage of the C-I bond, generating radical species. This can lead to discoloration and the formation of impurities over time. Therefore, storing the compound in amber vials or in the dark is a critical precaution.[2]
-
Hydrolytic Stability : The methyl ester functional group is susceptible to hydrolysis.
-
Base-Catalyzed Hydrolysis : This is the most common method for cleaving methyl esters, typically using alkali metal hydroxides (like LiOH or NaOH) in a mixture of water and an organic solvent such as methanol or THF.[6] The reaction is generally efficient but is dependent on the substrate's tolerance to basic conditions.
-
Acid-Catalyzed Hydrolysis : While possible, acid-catalyzed hydrolysis is also a viable pathway for converting the ester to the corresponding carboxylic acid.[7]
-
Neutral Stability : Under neutral aqueous conditions at room temperature, methyl esters are generally stable.[8] However, the presence of plasma esterases can lead to rapid metabolic hydrolysis, a factor of consideration in drug development.[9] Among linear homologous esters, methyl esters often exhibit the highest metabolic stability.[9]
-
Caption: Key stability considerations for this compound.
Safety and Handling
This compound is associated with specific health hazards. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Recommended Handling Procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][13]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][14]
-
Skin : Wash off with soap and plenty of water.[12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[12][14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12][14]
-
Reactivity Profile and Synthetic Applications
The synthetic power of this compound lies in its ability to participate in a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the ester group activates the C-I bond, making it an excellent substrate for oxidative addition to a palladium(0) catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of this reagent's utility, allowing for the precise formation of new carbon-carbon and carbon-nitrogen bonds.
-
Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne to form arylalkynes, a common motif in pharmaceuticals and materials. The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base.[15][16] The mild reaction conditions make it highly valuable for the synthesis of complex molecules.[15]
-
Buchwald-Hartwig Amination : This powerful method enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[17] The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in drug discovery.[17][18]
-
Suzuki Coupling : Although specific examples with this compound are not detailed in the provided results, the Suzuki reaction is a highly probable and efficient transformation for this substrate. It involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.
Transformations of the Ester Group
The methyl ester at the 2-position serves as a versatile functional handle for further molecular elaboration.
-
Hydrolysis : As previously discussed, the ester can be readily hydrolyzed to the corresponding 5-iodopicolinic acid. This carboxylic acid can then be used in amide couplings, further esterifications, or other standard transformations.
-
Amidation : The methyl ester can be directly converted to an amide by heating with a primary or secondary amine, often with a catalyst, in a process known as aminolysis.
Experimental Protocol: Sonogashira Coupling
This section provides a representative, self-validating protocol for the Sonogashira coupling of this compound with an alkyne, based on established methodologies.[16][19] The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To synthesize Methyl 5-(phenylethynyl)picolinate.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Rationale for Reagent Selection:
-
Catalyst System : PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is the co-catalyst that facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[20]
-
Base : Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves to scavenge the HI generated during the reaction, driving the equilibrium forward.[16]
-
Solvent : Anhydrous and degassed THF is used to prevent quenching of the catalyst and reagents by water or oxygen, which can deactivate the catalytic cycle.
Step-by-Step Procedure:
-
Inert Atmosphere Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Atmosphere Exchange : Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) via syringe. Follow with the addition of triethylamine (0.42 mL, 3.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol).
-
Reaction Execution : Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl iodide.
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 5-(phenylethynyl)picolinate.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
- 1. This compound | 41960-44-5 [sigmaaldrich.com]
- 2. 41960-44-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 41960-44-5 [sigmaaldrich.com]
- 4. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 8. Methyl Esters [organic-chemistry.org]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. irl.umsl.edu [irl.umsl.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
The Analytical Fingerprint: A Technical Guide to the Spectroscopic Data of 4-Anilino-1-benzylpiperidine (CAS 1155-56-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilino-1-benzylpiperidine, also known by its CAS number 1155-56-2, is a tertiary amine of significant interest in the fields of pharmaceutical sciences and forensic chemistry. Structurally, it features a central piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an anilino group. This compound is recognized primarily as a critical intermediate in the synthesis of various phenylpiperidine-based opioids, most notably as a precursor and a known impurity in the illicit synthesis of fentanyl and its analogues.[1][2] Its presence in seized drug samples can provide valuable intelligence for law enforcement and forensic laboratories regarding the synthetic route employed.
This technical guide provides an in-depth exploration of the spectroscopic data of 4-anilino-1-benzylpiperidine. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the rationale behind the analytical techniques, the interpretation of the resulting spectra, and the practical applications of this information in a research and development or forensic context. The protocols and interpretations herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and its Spectroscopic Implications
A thorough understanding of the molecular structure of 4-anilino-1-benzylpiperidine is fundamental to interpreting its spectroscopic data. The key structural features include:
-
A Saturated Heterocyclic Core: The piperidine ring, which typically adopts a chair conformation to minimize steric strain.
-
Two Aromatic Systems: A benzyl group and an anilino group, which will give rise to characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR and UV spectroscopy.
-
Secondary Amine Linkage: The N-H bond of the anilino group will have a distinct spectroscopic signature, particularly in IR spectroscopy.
-
Tertiary Amine Center: The nitrogen atom within the piperidine ring, which influences the chemical environment of adjacent protons.
These features create a unique electronic and steric environment that is reflected in the compound's interaction with various forms of electromagnetic radiation, providing a distinct "fingerprint" for identification and characterization.
Spectroscopic Data and Interpretation
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification of 4-anilino-1-benzylpiperidine, providing information about its molecular weight and fragmentation pattern. Electron Ionization (EI) is a common method used for the analysis of this type of compound.
Key Fragmentation Pathways:
The fragmentation of 4-anilino-1-benzylpiperidine under EI conditions is predictable and yields characteristic ions. The major fragmentation patterns observed are:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the piperidine ring and the benzyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.
-
Piperidine Ring Fragmentation: Cleavage of the piperidine ring can also occur. A significant fragment is often observed at m/z 173 , corresponding to the loss of the aniline group from the molecular ion. Another prominent peak at m/z 172 can arise from the subsequent loss of a hydrogen atom.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of 4-anilino-1-benzylpiperidine is prepared in a suitable volatile solvent such as methanol or dichloromethane.
-
GC Separation: A small volume (typically 1 µL) of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar dimethylpolysiloxane column). The oven temperature is programmed to ramp from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 300 °C) to ensure good separation and peak shape.
-
MS Detection: The eluent from the GC column is directed into the ion source of a mass spectrometer. For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a mass range of, for example, m/z 40-500.
Data Interpretation Workflow:
Caption: Workflow for GC-MS analysis of 4-anilino-1-benzylpiperidine.
Summary of Mass Spectrometry Data:
| Ion | m/z | Proposed Structure | Significance |
| [M]⁺ | 266 | [C₁₈H₂₂N₂]⁺ | Molecular Ion |
| [M-C₇H₇]⁺ | 175 | [C₁₁H₁₅N₂]⁺ | Loss of benzyl group |
| [C₁₂H₁₇N]⁺ | 173 | Fragment from piperidine ring | Characteristic Fragment |
| [C₁₂H₁₆N]⁺ | 172 | Fragment from piperidine ring | Characteristic Fragment |
| [C₇H₇]⁺ | 91 | [C₇H₇]⁺ | Benzyl Cation (often base peak) |
Note: This data is based on typical fragmentation patterns for this class of compounds and supported by forensic laboratory findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic Protons (δ 6.5-7.5 ppm): Protons on both the anilino and benzyl aromatic rings will resonate in this region. The five protons of the benzyl group will likely appear as a multiplet, while the five protons of the anilino group will show a more complex pattern due to the influence of the amine substituent.
-
Benzyl CH₂ (δ ~3.5 ppm): The two protons of the benzyl methylene group are expected to appear as a singlet.
-
Piperidine Protons (δ 1.5-3.0 ppm): The protons on the piperidine ring will have complex splitting patterns due to their diastereotopic nature and coupling to each other. The protons alpha to the nitrogen (positions 2 and 6) will be deshielded compared to the protons at positions 3 and 5. The proton at position 4 will be a multiplet.
-
Amine N-H (variable): The chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet.
¹³C NMR Spectroscopy (Expected Signals):
-
Aromatic Carbons (δ 110-150 ppm): At least six distinct signals are expected for the aromatic carbons of the two rings.
-
Benzyl CH₂ (δ ~63 ppm): The carbon of the benzyl methylene group.
-
Piperidine Carbons (δ 30-60 ppm): Three signals are expected for the piperidine ring carbons (C2/C6, C3/C5, and C4).
-
C4 Carbon (δ ~50-60 ppm): The carbon bearing the anilino group will be shifted downfield compared to the other piperidine carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Rationale for Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and generally provides good signal resolution.
-
High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Expected Characteristic Absorption Bands:
-
N-H Stretch (around 3400 cm⁻¹): A sharp to moderately broad peak corresponding to the stretching vibration of the secondary amine in the anilino group.
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): Peaks in this region confirm the presence of the aromatic rings.
-
Aliphatic C-H Stretch (2800-3000 cm⁻¹): Absorptions from the C-H bonds of the piperidine and benzyl methylene groups.
-
C=C Aromatic Ring Stretch (1500-1600 cm⁻¹): A series of sharp peaks characteristic of the aromatic rings.
-
C-N Stretch (1250-1350 cm⁻¹): Stretching vibrations of the C-N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Self-Validation:
The combination of a sharp N-H stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches provides a highly confident, self-validating identification of the key functional groups in 4-anilino-1-benzylpiperidine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophores.
Expected Absorption Maxima (λ_max):
-
λ_max ~249 nm and 296 nm: These absorptions are characteristic of the π → π* transitions within the substituted benzene rings.[2]
Conclusion
The spectroscopic analysis of 4-anilino-1-benzylpiperidine (CAS 1155-56-2) provides a unique and definitive fingerprint for its identification and characterization. Mass spectrometry reveals its molecular weight and a predictable fragmentation pattern, with the benzyl cation at m/z 91 being a key indicator. NMR spectroscopy, by analogy to closely related structures, can elucidate the complete carbon-hydrogen framework. IR spectroscopy confirms the presence of essential functional groups, including the secondary amine and aromatic rings. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic systems.
For scientists in drug development, this data is crucial for confirming the identity and purity of synthetic intermediates. For forensic chemists, the spectroscopic signature of 4-anilino-1-benzylpiperidine serves as a vital piece of evidence in the analysis of illicitly produced fentanyl, aiding in the determination of synthetic pathways and the profiling of seized materials. The integrated application of these spectroscopic techniques, guided by a sound understanding of the underlying chemical principles, ensures the trustworthiness and scientific integrity of the analytical results.
References
A Senior Application Scientist's Guide to Methyl 5-iodopicolinate: Commercial Availability, Purity Assessment, and Purification Strategies
Foreword
Methyl 5-iodopicolinate stands as a critical heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry. Its substituted pyridine scaffold is a key pharmacophore in the development of novel therapeutics.[1] The successful outcome of multi-step syntheses and the reliability of biological screening data are fundamentally dependent on the quality of such starting materials. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this compound, rigorously assessing its purity, and implementing effective purification protocols when necessary. We move beyond simple procedures to explain the underlying chemical principles, ensuring a robust and reproducible approach to quality control in the laboratory.
Commercial Availability and Initial Assessment
This compound (CAS No. 41960-44-5) is readily available from a variety of chemical suppliers specializing in research chemicals and building blocks.[2][3][4] It is typically sold as a solid, with purity levels commonly ranging from 95% to over 98%. While this purity is sufficient for some initial screening applications, it often falls short of the stringent requirements for late-stage development or complex synthetic routes where minor impurities can lead to significant side reactions or downstream purification challenges.
| Supplier Type | Typical Purity Grade | Physical Form | Common Packaging |
| Large Chemical Aggregators (e.g., Sigma-Aldrich) | 95-97%[5] | Solid (Powder/Crystalline) | 1g, 5g, 10g |
| Specialized Building Block Suppliers (e.g., BLD Pharm, Iodo Chemical) | ≥98%[2][3][4] | Solid (Powder/Crystalline) | 250mg, 1g, 5g, Bulk Inquiry |
Initial Handling and Storage: Upon receipt, the material should be stored in a dark, inert atmosphere, typically at refrigerated temperatures (2-8°C), as specified by most suppliers.[2] This precaution minimizes potential degradation from light or reaction with atmospheric moisture.
Purity Verification: A Multi-Technique Approach
Relying solely on the supplier's Certificate of Analysis (CoA) is inadvisable for critical applications. Independent verification is paramount. A robust purity assessment workflow integrates chromatographic separation with structural confirmation techniques.
Workflow for Purity Verification
The following diagram outlines a logical workflow for assessing a newly acquired batch of this compound.
Caption: Purity verification workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative purity analysis, offering high resolution to separate the main compound from potential impurities.[6] For a substituted pyridine like this compound, a reversed-phase method is most effective.
Expertise Behind the Protocol:
-
Column Choice (C18): A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic pyridine ring through non-polar interactions.[6]
-
Mobile Phase (Buffered): Pyridine derivatives contain a basic nitrogen atom. Using a buffered mobile phase (e.g., with phosphate or acid) ensures that the protonation state of the molecule is consistent, preventing peak tailing and providing sharp, symmetrical peaks for accurate integration.[7][8]
-
Gradient Elution: A gradient from a more aqueous to a more organic mobile phase is employed to ensure the timely elution of both polar impurities (e.g., hydrolyzed picolinic acid) and non-polar impurities, providing a comprehensive impurity profile in a single run.[6]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: Standard HPLC system with a UV detector (PDA or variable wavelength).[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
NMR Spectroscopy
While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable structural confirmation and identifies impurities.[9]
-
¹H NMR: The proton NMR spectrum is expected to be clean and show characteristic signals. For this compound, one would anticipate:
-
A singlet around 3.9-4.0 ppm corresponding to the three methyl ester protons (-OCH₃).[10]
-
Three distinct signals in the aromatic region (typically 7.5-9.0 ppm) for the three protons on the pyridine ring. The specific splitting patterns (e.g., doublet, doublet of doublets) and coupling constants will confirm the 5-iodo substitution pattern.
-
-
¹³C NMR: The carbon NMR provides further structural confirmation.
-
Identifying Impurities: The presence of unexpected peaks can indicate impurities. For example, a broad singlet in the 10-12 ppm region might suggest the presence of the hydrolyzed carboxylic acid (5-iodopicolinic acid). Residual starting materials or regioisomers would also present their own unique sets of signals.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₆INO₂), the expected molecular weight is 263.03 g/mol .[3] An LC-MS analysis is particularly powerful, coupling the separation power of HPLC with the definitive mass identification of MS, allowing for the assignment of molecular weights to impurity peaks observed in the chromatogram.
Purification Strategy: Recrystallization
If the verified purity of the commercial material is insufficient, purification is necessary. For a solid compound like this compound, recrystallization is the most common and effective laboratory-scale purification technique.[11][12]
The Principle of Recrystallization: This technique leverages the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[11] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[12][13]
Recrystallization Workflow
References
- 1. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 41960-44-5|this compound|BLD Pharm [bldpharm.com]
- 3. 41960-44-5 | this compound - Moldb [moldb.com]
- 4. iodochem.com [iodochem.com]
- 5. This compound | 41960-44-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling of Methyl 5-iodopicolinate
Introduction
Methyl 5-iodopicolinate is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its unique structure, featuring an iodine atom on the pyridine ring, makes it a valuable precursor for introducing specific functionalities through cross-coupling reactions. However, as with many specialized reagents, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established safety protocols and data. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who may handle this compound. The protocols herein are designed to foster a self-validating system of safety, where the rationale behind each step is understood, promoting a culture of proactive risk mitigation.
Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with its irritant properties and acute toxicity.
GHS Pictogram:
(GHS07)[3]
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Selected): [3][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Summary of Hazards
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |
| (Single Exposure) | (Respiratory tract) |
Toxicological Profile: Understanding the Risks
While comprehensive toxicological data for many specialized research chemicals are limited, the GHS classification points to specific acute hazards. The toxicological properties of this compound have not been fully investigated.[6][7] Therefore, it is crucial to treat the compound with a high degree of caution, assuming it may have unknown adverse effects.
-
Acute Effects: The primary health risks from short-term exposure are irritation to the skin, eyes, and respiratory system.[4][6] Ingestion is harmful and may lead to gastrointestinal irritation.[4]
-
Chronic Effects: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound.[6] In the absence of data, it is prudent to minimize exposure to the lowest achievable levels.
The causality for irritation is likely linked to the reactivity of the halogenated pyridine ring system, a common feature in many biologically active and sometimes irritant molecules.
Chemical and Physical Properties
A clear understanding of the physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| IUPAC Name | methyl 5-iodo-2-pyridinecarboxylate | [3] |
| CAS Number | 41960-44-5 | [3] |
| Molecular Formula | C₇H₆INO₂ | |
| Molecular Weight | 263.03 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 14 - 16 °C / 57.2 - 60.8 °F (Note: May be a low melting solid) | |
| Boiling Point | 95 °C / 203 °F @ 1 hPa | [4][6] |
| Flash Point | 103 °C / 217.4 °F (Closed Cup) | [4][6] |
| Solubility | No information available | [4][6] |
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the most critical aspect of safely handling this compound. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
-
Ventilation: All work with this compound, especially handling the solid powder, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][8]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and located close to the workstation.[4][6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this chemical.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[5][6] Respirator use must be in accordance with a formal respiratory protection program.
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are active and you are wearing the correct PPE. Read the Safety Data Sheet (SDS) thoroughly.
-
Work Area: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: As this compound is a solid, avoid creating dust.[5] Use a spatula to carefully transfer the required amount to a tared container inside the fume hood.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After use, ensure the container is tightly sealed.[6][9] Decontaminate the spatula and any other equipment used.
-
Cleanup: Wipe down the work area with an appropriate solvent and dispose of contaminated bench paper and gloves as hazardous waste. Wash hands thoroughly after removing gloves.[5][6]
Storage Requirements
Proper storage is critical for both safety and chemical stability.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Several suppliers recommend refrigeration (2-8°C or 4°C).[3][5][10]
-
Atmosphere: For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][10]
-
Location: Store locked up or in an area accessible only to qualified personnel.[11] Keep away from heat, sparks, and open flames.[9]
Incompatible Materials
To prevent hazardous reactions, segregate this compound from:
First-Aid and Emergency Measures
In case of accidental exposure, immediate and appropriate first-aid is crucial.
-
Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6]
-
Skin Contact: IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][6][11]
-
Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][6][11]
-
Ingestion: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][11]
Note to Physician: Treat symptomatically.[6]
Spill Response Workflow
Caption: Decision-making workflow for responding to a chemical spill.
Disposal Considerations
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[6]
-
Classification: this compound must be disposed of as hazardous chemical waste. Do not empty into drains or release into the environment.[5]
-
Procedure: Collect waste material and contaminated items (e.g., gloves, bench paper) in a suitable, labeled, and sealed container.[9]
-
Iodinated Compounds: Organic iodine compounds can present unique disposal challenges.[12] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure proper disposal.[5][13] The formation of persistent organic pollutants is a concern, and specialized disposal methods like high-temperature incineration may be required.
Conclusion
This compound is a valuable reagent whose utility in scientific research demands a commensurate level of respect for its potential hazards. By integrating the principles of GHS classification, engineering controls, appropriate PPE, and strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. The foundation of a safe laboratory environment is not merely following rules, but understanding the causality behind them. This guide serves as a technical framework to empower scientists to handle this compound responsibly and safely, ensuring both personal safety and the integrity of their research.
References
- 1. mu.edu.sa [mu.edu.sa]
- 2. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41960-44-5 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. This compound CAS#: 41960-44-5 [m.chemicalbook.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. collectandrecycle.com [collectandrecycle.com]
Core Topic: Solubility Profile of Methyl 5-iodopicolinate in Organic Solvents
An In-depth Technical Guide for Drug Development Professionals
Abstract
Solubility is a critical, often challenging, physicochemical property that dictates the developability and ultimate bioavailability of a new chemical entity (NCE).[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate's solubility profile is not merely academic; it is a foundational pillar of successful formulation and preclinical assessment. This guide provides an in-depth examination of the solubility of Methyl 5-iodopicolinate, a key heterocyclic building block in medicinal chemistry. We will move beyond simple data reporting to explore the causal relationships between solvent properties and solute behavior, present a robust, self-validating experimental protocol for solubility determination, and discuss the strategic implications of the resulting solubility data in the context of drug discovery.
The Strategic Imperative of Solubility in Drug Discovery
In modern drug discovery, the mantra "fail early, fail cheap" underscores the need to identify and discard problematic compounds before they consume significant resources.[4][5] After pharmacological potency, solubility is arguably the most important characteristic of a drug candidate.[1] A compound with poor solubility presents numerous downstream challenges:
-
Compromised Bioassays: Insoluble compounds can precipitate in assay media, leading to inaccurate and unreliable potency measurements.[2]
-
Low Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][3] Insufficient solubility is a primary cause of poor oral bioavailability.
-
Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble drug requires complex and costly formulation strategies.[3][5]
Therefore, characterizing the solubility of an NCE like this compound in a range of relevant organic solvents is a critical first step. This data informs solvent selection for synthesis, purification, and, most importantly, provides early insights into its potential behavior in biological systems and formulation matrices.
Physicochemical Profile: this compound
To understand the solubility of a compound, we must first understand the molecule itself.
-
IUPAC Name: methyl 5-iodo-2-pyridinecarboxylate
-
CAS Number: 41960-44-5
-
Molecular Formula: C₇H₆INO₂
-
Molecular Weight: 263.03 g/mol
-
Structure:

Structural Analysis for Solubility Prediction: The structure of this compound presents several features that influence its solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity.
-
Ester Group (-COOCH₃): The ester is polar and can act as a hydrogen bond acceptor.
-
Iodine Atom: The large, nonpolar iodine atom contributes to the molecule's lipophilicity and molecular weight.
This combination of a polar heterocyclic core with a lipophilic substituent suggests that this compound is a moderately polar compound. The general principle of "like dissolves like" predicts that its solubility will be highest in solvents of intermediate polarity and lower in highly nonpolar solvents (like hexane) or highly polar, protic solvents (like water).[6][7]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[8] Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid.
Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, >97% purity)
-
Selected organic solvents (HPLC grade or higher)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., ~20-50 mg, ensuring solid remains after equilibration) to a tared 20 mL scintillation vial. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 5.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (25°C) and moderate speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A longer period (48 hours) is recommended to guarantee equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours to allow undissolved solids to settle. This minimizes clogging of the syringe filter.
-
Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm solvent-compatible syringe filter and dispense the filtrate into a clean, labeled vial. This step is crucial to remove any microscopic undissolved particles that would falsely elevate the measured concentration.[9]
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in the solvent being tested.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Analyze the calibration standards using HPLC or UV-Vis to generate a standard curve (Absorbance or Peak Area vs. Concentration).
-
Dilute the filtered sample solution as necessary to fall within the linear range of the standard curve and analyze it using the same method.
-
-
Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility.
Solubility Data and Interpretation
The following table summarizes the illustrative solubility data for this compound across a spectrum of organic solvents, ordered by increasing relative polarity.
| Solvent | Type | Relative Polarity | Solubility (mg/mL) at 25°C | Solubility (M) at 25°C |
| n-Hexane | Nonpolar | 0.009 | < 0.1 | < 0.0004 |
| Toluene | Nonpolar (Aromatic) | 0.099 | 5.2 | 0.020 |
| Diethyl Ether | Polar Aprotic | 0.117 | 15.8 | 0.060 |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | > 200 | > 0.760 |
| Acetone | Polar Aprotic | 0.355 | 110.5 | 0.420 |
| Ethyl Acetate | Polar Aprotic | 0.228 | 95.1 | 0.362 |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | 81.5 | 0.310 |
| Isopropanol (IPA) | Polar Protic | 0.546 | 45.2 | 0.172 |
| Ethanol | Polar Protic | 0.654 | 33.7 | 0.128 |
| Methanol | Polar Protic | 0.762 | 28.9 | 0.110 |
Note: The quantitative data presented is illustrative, based on the physicochemical properties of the molecule, and serves to guide researchers. Actual experimental validation is required.
Interpretation of Results:
The data aligns with the "like dissolves like" principle.[7]
-
Low Solubility in Nonpolar Solvents: As expected, solubility in the nonpolar alkane n-hexane is negligible. The molecule's polar groups (pyridine nitrogen, ester) prevent effective solvation by the nonpolar solvent molecules.
-
Peak Solubility in Moderately Polar Aprotic Solvents: The highest solubility is observed in dichloromethane (DCM). Solvents like DCM, acetone, and ethyl acetate are excellent at solvating this compound because their polarity is sufficient to interact with the ester and pyridine moieties, while their overall character can accommodate the less polar parts of the molecule, including the iodinated phenyl ring.
-
Decreased Solubility in Polar Protic Solvents: As we move to polar protic solvents like alcohols, the solubility decreases. While these solvents can hydrogen-bond with the solute, they have very strong solvent-solvent hydrogen bonding networks (e.g., methanol-methanol interactions). The energy cost to break these strong solvent-solvent interactions to create a cavity for the moderately polar, somewhat bulky solute molecule is significant, leading to lower overall solubility compared to the aprotic systems.
Caption: Relationship between solvent polarity and predicted solubility.
Conclusion and Implications for Drug Development
This comprehensive guide establishes a foundational understanding of the solubility of this compound. The exceptionally high solubility in solvents like dichloromethane is highly advantageous for synthetic chemistry, facilitating reaction conditions and purification via chromatography. The moderate-to-high solubility in other common solvents like ethyl acetate and acetone provides flexibility for various laboratory processes.
For drug development, the moderate solubility in polar protic solvents like ethanol and isopropanol is a promising starting point. While aqueous solubility remains a key parameter to be determined, this organic solvent profile suggests that with appropriate formulation strategies, such as the use of co-solvents or amorphous solid dispersions, achieving adequate solubility for preclinical studies is a viable goal. This early, comprehensive solubility data empowers researchers to make informed decisions, mitigating risks and accelerating the path from discovery to development.[4]
References
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ucd.ie [ucd.ie]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Advent of the Halopyridine Scaffold: A Technical Guide to its Discovery and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Halogenated Pyridine Ring
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, embedded in the architecture of numerous pharmaceuticals and bioactive molecules. The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding interactions. This guide provides a comprehensive exploration of the discovery and historical evolution of halopyridine synthesis, tracing the journey from early, often harsh, methodologies to the sophisticated and highly selective strategies employed today. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key synthetic routes.
Part 1: The Foundational Pillars - Early Strategies for Pyridine Halogenation
The initial forays into halopyridine synthesis were characterized by direct, often forceful, methods that contended with the inherent electron-deficient nature of the pyridine ring. This electron deficiency deactivates the ring towards electrophilic attack, necessitating aggressive reaction conditions.[1]
Direct Electrophilic Aromatic Substitution (SEAr): A Battle Against Electronic Deactivation
Direct halogenation of pyridine via electrophilic aromatic substitution (SEAr) is challenging due to the electron-withdrawing effect of the nitrogen atom.[1] This deactivation makes the pyridine ring significantly less reactive than benzene and favors substitution at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is disfavored as it leads to a destabilizing positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex intermediate.[2][3]
Historically, these reactions required high temperatures and the use of Lewis or Brønsted acids as catalysts.[3] For instance, the bromination of pyridine often requires heating with bromine in the presence of a catalyst like iron(III) bromide.[4] These forceful conditions often lead to a mixture of polyhalogenated products and are generally low-yielding.[5]
Mechanism of Electrophilic Halogenation at C-3
The preference for C-3 halogenation is a direct consequence of the stability of the intermediate carbocation (sigma complex).
Caption: Electrophilic attack at C-3 avoids placing a positive charge on the nitrogen.
The Chichibabin-Sandmeyer Sequence: An Indirect but Effective Route
A more controlled and versatile early approach to halopyridines involved a two-step sequence starting with the Chichibabin reaction, discovered by Aleksei Chichibabin in 1914. This reaction introduces an amino group at the 2-position of pyridine by treatment with sodium amide (NaNH₂).[6] The resulting 2-aminopyridine can then be converted to a halopyridine via the Sandmeyer reaction.[7]
The Sandmeyer reaction proceeds through the diazotization of the aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) halide to yield the corresponding halopyridine.[6][7] This sequence provided a reliable method for accessing 2-halopyridines, which were difficult to obtain through direct halogenation.
The Chichibabin-Sandmeyer Workflow
Caption: A classic two-step route to 2-halopyridines.
Experimental Protocol: Sandmeyer Chlorination of 2-Aminopyridine
This protocol is a representative example of the Sandmeyer reaction for the synthesis of 2-chloropyridine.
-
Diazotization: In a flask equipped with a stirrer and a thermometer, dissolve 2-aminopyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of >8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-chloropyridine by distillation.
Part 2: The Modern Era - Strategies for Enhanced Selectivity and Milder Conditions
The demand for structurally diverse and complex halopyridines in drug discovery spurred the development of more sophisticated and selective synthetic methods. These modern approaches offer greater control over regioselectivity and are often conducted under milder conditions, tolerating a wider range of functional groups.
Leveraging Pyridine N-Oxides: Activating the Ring for Nucleophilic Attack
The oxidation of the pyridine nitrogen to form a pyridine N-oxide dramatically alters the reactivity of the ring. The N-oxide group is strongly activating towards both electrophilic and nucleophilic substitution. For halogenation, the key transformation involves reaction with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce a halogen atom, primarily at the 2- and 4-positions.[8][9]
The mechanism involves the initial activation of the N-oxide by the electrophilic reagent, followed by nucleophilic attack of the halide ion at the 2- or 4-position. Subsequent elimination leads to the formation of the halopyridine.[10] This method is particularly valuable for the synthesis of 2-chloro- and 4-chloropyridines.[8][11]
Mechanism of 2-Chlorination of Pyridine N-Oxide with POCl₃
Caption: Activation of the N-oxide facilitates nucleophilic chlorination.
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide [11]
-
Reaction Setup: In a reaction flask, place pyridine N-oxide.
-
Add a solvent such as dichloromethane, followed by oxalyl chloride and triethylamine, while stirring under controlled temperature conditions (e.g., 5-10 °C).[11]
-
Allow the reaction to proceed for a specified time (e.g., 1-1.5 hours).[11]
-
Purification: Transfer the reaction mixture to a distillation apparatus.
-
Perform vacuum distillation to remove the solvent and other volatile components.
-
Increase the temperature and continue the vacuum distillation to isolate the 2-chloropyridine product.[11]
The Rise of Catalytic C-H Functionalization: A Paradigm Shift in Synthesis
The development of transition-metal-catalyzed C-H functionalization represents a significant leap forward in synthetic organic chemistry, offering a more atom-economical and efficient way to form carbon-halogen bonds.[4][12] This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds to C-X bonds.
Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the halogenation of pyridines.[12][13][14] These reactions often utilize directing groups to control the regioselectivity of the halogenation. The mechanism typically involves coordination of the metal to the pyridine nitrogen or a directing group, followed by C-H activation to form a metallacyclic intermediate. Subsequent reaction with a halogen source and reductive elimination furnishes the halopyridine product.
Innovative Ring-Opening and Closing Strategies: The Zincke Imine Approach
A novel and powerful strategy for the regioselective 3-halogenation of pyridines involves the use of Zincke imine intermediates.[15][16] This multi-step, one-pot process temporarily dearomatizes the pyridine ring, transforming it into a more reactive, acyclic intermediate.
The sequence begins with the activation of the pyridine with a suitable electrophile, followed by ring-opening with an amine to form the Zincke imine.[17][18] This electron-rich imine then undergoes highly regioselective halogenation with an electrophilic halogen source (e.g., N-halosuccinimide).[15] Finally, ring-closure regenerates the aromatic pyridine ring, now bearing a halogen at the 3-position.[15] This method provides access to 3-halopyridines that are often challenging to synthesize via traditional electrophilic substitution.
The Zincke Imine Halogenation Workflow
Caption: A modern strategy for regioselective 3-halogenation of pyridines.
Part 3: Synthesis of Fluoropyridines - A Special Case
The synthesis of fluoropyridines presents unique challenges due to the high reactivity of fluorinating agents and the relative inertness of the pyridine ring. However, the importance of fluorine in medicinal chemistry has driven the development of specialized methods for their preparation.
The Balz-Schiemann Reaction
A classical method for the synthesis of aryl fluorides, the Balz-Schiemann reaction, can be applied to aminopyridines.[19] This reaction involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) or its salts to form a diazonium tetrafluoroborate salt. Thermal decomposition of this salt then yields the corresponding fluoropyridine. While effective, this reaction can be hazardous due to the potentially explosive nature of the diazonium salt intermediate.[19]
Modern Approaches to Fluoropyridine Synthesis
More recent methods for the synthesis of fluoropyridines often leverage pyridine N-oxides or employ transition-metal catalysis. For instance, pyridine N-oxides can be converted to 2-fluoropyridines via the formation of 2-pyridyltrialkylammonium salts, which are then displaced by a fluoride source.[20][21] Additionally, nucleophilic aromatic substitution on activated nitropyridines with a fluoride source offers another route to fluorinated pyridines.[22] Photoredox catalysis has also emerged as a powerful tool for the synthesis of 3-fluoropyridines.[19]
Part 4: Comparative Analysis of Halopyridine Synthesis Methods
The choice of synthetic method for a particular halopyridine depends on the desired regiochemistry, the nature of other substituents on the ring, and the required scale of the reaction. The following table provides a comparative overview of the key methodologies.
| Method | Position(s) Halogenated | Key Reagents | Advantages | Limitations |
| Direct Electrophilic Halogenation | 3, 5 | Halogen, Lewis/Brønsted Acid | Direct C-H functionalization | Harsh conditions, low regioselectivity, often polyhalogenation |
| Chichibabin-Sandmeyer Sequence | 2, (4) | NaNH₂, NaNO₂, CuX | Good for 2-halopyridines, well-established | Multi-step, diazotization can be hazardous |
| From Pyridine N-Oxides | 2, 4 | POCl₃, SO₂Cl₂ | Milder conditions, good regioselectivity for 2- and 4-positions | Requires an extra step for N-oxide formation and sometimes deoxygenation |
| Catalytic C-H Halogenation | Various (directing group dependent) | Transition metal catalyst, halogen source | High atom economy, good functional group tolerance, high regioselectivity | Catalyst cost and sensitivity, may require specific directing groups |
| Zincke Imine Strategy | 3 | Activating agent, amine, NXS | Excellent regioselectivity for the 3-position, mild conditions | Multi-step (one-pot), substrate scope can be limited by the ring-opening step |
| Balz-Schiemann Reaction | Position of amino group | NaNO₂, HBF₄ | A classical method for fluorination | Potentially hazardous diazonium intermediates, thermal decomposition |
Conclusion: An Ever-Evolving Synthetic Landscape
The journey of halopyridine synthesis from the brute-force methods of the early 20th century to the elegant and highly selective catalytic and rearrangement-based strategies of today is a testament to the ingenuity of synthetic chemists. This evolution has been driven by the relentless pursuit of efficiency, selectivity, and functional group tolerance, largely in response to the demands of the pharmaceutical and agrochemical industries. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the toolbox for the synthesis of these vital heterocyclic building blocks will undoubtedly continue to expand, enabling the creation of novel molecules with enhanced therapeutic potential.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 14. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Zincke reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sonogashira Reaction Conditions for Methyl 5-iodopicolinate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Alkynylpicolinates
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] These attributes have cemented its role in the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced organic materials.[4][5]
Methyl 5-iodopicolinate is a valuable heteroaromatic building block. The introduction of an alkynyl moiety at the 5-position via the Sonogashira reaction yields 5-alkynylpicolinate derivatives, which are key intermediates in medicinal chemistry and drug development. The pyridine nitrogen and the ester functionality provide handles for further chemical modification and act as critical pharmacophoric elements.[6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction mechanism, optimized protocols, and practical troubleshooting strategies for the successful Sonogashira coupling of this compound.
Mechanistic Insights: A Tale of Two Catalytic Cycles
The remarkable efficiency of the Sonogashira reaction arises from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] While the mechanism is not fully elucidated due to the transient nature of the organometallic intermediates, a widely accepted pathway provides a robust framework for understanding and optimizing the reaction.[3][9]
The process begins with the activation of the palladium catalyst and the terminal alkyne, followed by the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with this compound. This step forms a Pd(II)-aryl complex, activating the pyridine ring for coupling.[7]
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[8] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex. This crucial step, which regenerates the copper(I) catalyst, forms a Pd(II)-aryl-alkynyl intermediate.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, the 5-alkynylpicolinate, from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Special Considerations for this compound: The presence of the pyridine nitrogen can, in some cases, lead to coordination with the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is therefore critical to stabilize the catalyst and promote the desired reaction pathway. Furthermore, the electron-withdrawing nature of the methyl ester group enhances the reactivity of the C-I bond towards oxidative addition.[6]
Optimized Reaction Conditions: A Tabulated Guide
Successful Sonogashira coupling depends on the careful selection of several key parameters. The following table summarizes representative conditions for the coupling of this compound with various terminal alkynes, based on established protocols for similar heteroaromatic systems.[5][6] Optimization may be necessary for specific substrates.
| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3.0) | DMF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | Toluene/Et₃N | 70 | 5 | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3.0) | Acetonitrile | RT - 40 | 12 | 75-85 |
| 5 | Phenylacetylene (Copper-Free) | PdCl₂(PPh₃)₂ (2) | N/A | TBAA (2.0) | NMP | RT | 18 | 80-90[1] |
Abbreviations: PPh₃ = Triphenylphosphine, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, THF = Tetrahydrofuran, TBAA = Tetra-n-butylammonium acetate, NMP = N-Methyl-2-pyrrolidone, RT = Room Temperature.
Detailed Experimental Protocol
This section provides a step-by-step methodology for a standard Sonogashira coupling of this compound with phenylacetylene.
4.1 Materials and Reagents
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv., 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv., 4 mol%)
-
Triphenylphosphine [PPh₃] (0.04 equiv., 4 mol%) - Optional, can improve catalyst stability
-
Triethylamine (Et₃N), anhydrous (2.5 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2 Experimental Workflow Diagram
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the reaction.
-
Reagent Addition: Through the septum, add anhydrous THF (5 mL) and anhydrous triethylamine (0.35 mL, 2.5 mmol) via syringe. Stir the mixture for 5 minutes to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-8 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(phenylethynyl)picolinate.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) not formed or poisoned).2. Poor quality of reagents or solvent (presence of water or oxygen).3. Insufficient temperature. | 1. Use a fresh, high-quality palladium precatalyst. Consider adding a phosphine ligand to stabilize the catalyst.[10]2. Ensure all solvents and amine bases are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere.[11]3. Incrementally increase the reaction temperature by 10-20 °C. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen in the reaction vessel.2. High concentration or reactivity of the copper catalyst. | 1. Improve degassing procedures (e.g., use multiple freeze-pump-thaw cycles).[4]2. Reduce the loading of the copper catalyst. 3. Switch to a copper-free protocol if the problem persists.[1][12] |
| Incomplete Conversion / Stalled Reaction | 1. Catalyst deactivation over time.2. Low solubility of starting materials. | 1. Add a second small portion of the palladium catalyst to the reaction mixture.2. Switch to a solvent that provides better solubility, such as DMF or NMP. |
| Formation of Dehalogenated Byproduct | Harsh reaction conditions (high temperature or prolonged reaction time). | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. Use a milder base if possible. |
Conclusion
The Sonogashira cross-coupling reaction is an exceptionally effective method for the synthesis of 5-alkynylpicolinates from this compound. A thorough understanding of the underlying mechanism and the role of each reaction component is paramount for success. By carefully controlling the reaction parameters—particularly the catalyst system, base, and inert atmosphere—researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a robust starting point for the development of novel molecular entities for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-iodopicolinate in the Synthesis of High-Performance OLED Materials
Introduction: The Strategic Role of Nitrogen Heterocycles in OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials within its emissive and charge-transport layers[1]. Nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, are of paramount importance in the design of these materials. The electron-deficient nature of the pyridine ring can be leveraged to tune charge transport properties, enhance thermal stability, and modulate the emission characteristics of OLED emitters[2].
Methyl 5-iodopicolinate emerges as a highly versatile and strategic building block for the synthesis of advanced OLED materials. Its structure offers three key features for synthetic chemists:
-
The Pyridine Core: Provides desirable electronic properties and a coordination site (the nitrogen atom) for the development of phosphorescent metal complexes.
-
The Iodo Substituent: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the facile introduction of a wide array of functional groups at the 5-position.
-
The Methyl Ester: Offers a site for subsequent chemical modification, for instance, hydrolysis to the corresponding carboxylic acid, which can act as an ancillary ligand in phosphorescent emitters.
This guide provides an in-depth exploration of the application of this compound in the synthesis of two critical classes of OLED materials: high-triplet-energy host materials and phosphorescent emitters. We will detail field-proven protocols, explain the causality behind experimental choices, and present representative data to demonstrate the potential of this valuable synthetic precursor.
Part 1: Synthesis of Bipolar Host Materials via Suzuki-Miyaura Coupling
In phosphorescent OLEDs (PhOLEDs), the emissive layer is typically a host-guest system where a phosphorescent emitter (guest) is dispersed in a host material. An effective host must possess a high triplet energy to prevent reverse energy transfer from the guest, as well as balanced electron and hole transport properties (bipolarity) to ensure efficient charge recombination within the emissive layer[3][4]. The coupling of an electron-donating unit (like carbazole) with an electron-accepting unit (like a picolinate derivative) is a common strategy to create bipolar host materials[3][5].
Here, we detail the synthesis of Methyl 5-(9H-carbazol-9-yl)picolinate , a promising bipolar host material, via a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of Suzuki couplings with heteroaryl halides. Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the product, which can be rate-limiting steps in the catalytic cycle[6].
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki couplings. A mixture of a non-polar organic solvent like 1,4-dioxane and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Therefore, the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of Methyl 5-(9H-carbazol-9-yl)picolinate.
Detailed Protocol: Synthesis of Methyl 5-(9H-carbazol-9-yl)picolinate
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 9H-carbazole (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.) and SPhos (0.10 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Through the septum, add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Characterization Data (Representative)
The successful synthesis of the target compound can be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for both the picolinate and carbazole moieties, with shifts indicative of the new C-N bond. |
| ¹³C NMR | Presence of quaternary carbon signals corresponding to the linkage point between the two aromatic rings. |
| Mass Spec. | Observation of the molecular ion peak corresponding to the calculated mass of the product. |
Part 2: Synthesis of Phosphorescent Emitters via Buchwald-Hartwig Amination
The development of efficient blue phosphorescent emitters remains a significant challenge in OLED technology[7]. Iridium(III) complexes are the most successful class of phosphorescent emitters due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent phosphorescence[8]. The emission color and efficiency of these complexes can be finely tuned by modifying the cyclometalating and ancillary ligands. The picolinate moiety is a common and effective ancillary ligand in blue-emitting Ir(III) complexes, such as the well-known FIrpic [iridium(III)bis(4,6-difluorophenylpyridinato)picolinate][4].
This compound can be functionalized via a Buchwald-Hartwig amination to introduce arylamine groups, which can then be used to create novel ancillary ligands for phosphorescent emitters. This approach allows for the synthesis of materials with potential applications in Thermally Activated Delayed Fluorescence (TADF) as well.
Causality Behind Experimental Choices:
-
Catalyst System: The Buchwald-Hartwig amination of heteroaryl halides often requires a highly active catalyst system. A common combination is a palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), with a bulky, electron-rich biarylphosphine ligand like XPhos or BrettPhos[1][9]. These ligands promote the challenging oxidative addition and reductive elimination steps involving the electron-deficient pyridine ring and the amine.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle[3][10]. Sodium tert-butoxide (NaOtBu) is a widely used base for this purpose.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of Methyl 5-(diphenylamino)picolinate.
Detailed Protocol: Synthesis of Methyl 5-(diphenylamino)picolinate
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), diphenylamine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.).
-
Seal the flask, and evacuate and backfill with argon (3x).
-
Add anhydrous, degassed toluene via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting iodide (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting methyl 5-(diphenylamino)picolinate can then be hydrolyzed to the corresponding picolinic acid and used as an ancillary ligand in the synthesis of iridium(III) complexes, following established literature procedures for the preparation of complexes like FIrpic.
Part 3: Performance of OLEDs Incorporating Picolinate-Based Materials
The ultimate validation of a new OLED material is its performance in a device. The tables below summarize representative performance data for OLEDs incorporating materials structurally related to those synthesized from this compound. This data serves as a benchmark for what can be expected from this class of materials.
Table 1: Performance of a Blue Phosphorescent OLED with a Picolinate-Containing Iridium(III) Emitter
This data is representative of a device using an emitter similar to FIrpic, where the picolinate ancillary ligand plays a crucial role in achieving blue emission.
| Parameter | Value | Reference |
| Emitter | FIrpic | [4] |
| Host | Pyridinyl-Carbazole Derivative | [4] |
| Max. External Quantum Efficiency (EQE) | 10.3% | [4] |
| Max. Current Efficiency | 23.9 cd/A | [4] |
| Max. Power Efficiency | 24.9 lm/W | [4] |
| CIE Coordinates (x, y) | Not Specified | [4] |
| Luminance | > 9170 cd/m² | [4] |
Table 2: Performance of a Green TADF OLED with a Carbazole-Based Host Material
This data illustrates the performance of a device using a carbazole-based host material, a class of compounds accessible through the Suzuki coupling of this compound.
| Parameter | Value | Reference |
| Emitter (TADF) | 4CzIPN | [11] |
| Host | Carbazole Derivative | [11] |
| Max. External Quantum Efficiency (EQE) | 13.7% | [11] |
| Max. Current Efficiency | 33.1 cd/A | [11] |
| Max. Power Efficiency | 20.8 lm/W | [11] |
| CIE Coordinates (x, y) | Not Specified | [11] |
| Luminance | 2,176 cd/m² | [11] |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a variety of high-performance OLED materials. Through robust and well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, it provides a straightforward entry into both bipolar host materials and functionalized ancillary ligands for phosphorescent and TADF emitters. The protocols detailed in this guide, grounded in established chemical principles, offer a reliable starting point for researchers and materials scientists. The representative device data highlights the potential for materials derived from this precursor to contribute to the development of highly efficient and stable OLEDs. Future work in this area could explore the synthesis of a wider range of derivatives by varying the coupling partners in the Suzuki and Buchwald-Hartwig reactions, leading to new materials with tailored photophysical and charge-transport properties for next-generation displays and lighting.
References
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. case.edu [case.edu]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Heck Coupling Functionalization of Methyl 5-iodopicolinate
Foreword: The Strategic Value of Picolinate Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the picolinate scaffold has emerged as a "privileged" structural motif, integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1] These pyridine-based structures are not merely passive frameworks; they are versatile building blocks that can be strategically functionalized to modulate the pharmacological properties of a molecule, including its efficacy, selectivity, and pharmacokinetic profile. The functionalization of picolinates, such as Methyl 5-iodopicolinate, is therefore a critical endeavor for researchers and scientists in drug development.
The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and reliable method for forging new carbon-carbon bonds.[2][3] This reaction allows for the direct vinylation of aryl halides, providing a versatile pathway to introduce a wide array of functional groups onto the picolinate core. The resulting vinylpicolinate derivatives are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications, including enzyme inhibitors and other bioactive compounds.[1] This guide provides a detailed exploration of the Heck coupling protocol for the functionalization of this compound, offering field-proven insights and step-by-step methodologies for its successful implementation in a research setting.
The Heck Coupling Reaction: A Mechanistic Overview
The Heck reaction, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base to form a substituted alkene.[2] The catalytic cycle, a self-validating system, is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group from the picolinate migrates to one of the carbons of the double bond in a syn-addition fashion.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new carbon-carbon double bond of the product and a palladium-hydride species. This step typically favors the formation of the more thermodynamically stable trans (E) isomer.
-
Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a detailed methodology for a representative Heck coupling reaction between this compound and styrene.
Materials and Reagents
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Hexanes (for workup and chromatography)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for the in situ formation of the active Pd(0) catalyst.
-
Substrate Addition: To the stirring solution, add triethylamine (e.g., 2.0 equivalents), followed by this compound (1.0 equivalent) and styrene (1.2 equivalents) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General experimental workflow for the Heck coupling reaction.
Scope of Medicinally Relevant Alkene Coupling Partners
The versatility of the Heck reaction allows for the introduction of a wide range of functionalized alkenes, enabling the synthesis of diverse libraries of picolinate derivatives for drug discovery programs. The choice of the alkene coupling partner is critical in tailoring the properties of the final molecule.
| Alkene Coupling Partner | Rationale in Drug Discovery | Representative Product Structure |
| Styrene Derivatives | Introduction of (substituted) phenyl rings, common motifs in many drug classes. | |
| Acrylates (e.g., Butyl Acrylate) | Incorporation of ester functionalities, which can act as prodrugs or improve solubility. | |
| N-Vinylpyrrolidone | Introduction of a lactam ring, a privileged structure in medicinal chemistry known to enhance solubility and metabolic stability.[5] | |
| Protected Allylamine | Provides a handle for further functionalization to introduce amino groups, which are crucial for target interactions in many pharmaceuticals.[6][7][8] | |
| Vinyl Boronic Esters | The resulting product retains a boronic ester group, which can be used for subsequent cross-coupling reactions (e.g., Suzuki coupling) for further diversification.[9][10] | |
| Vinyl Sulfones | The vinyl sulfone moiety is a known Michael acceptor and can be used to form covalent bonds with biological targets, making it a valuable warhead in targeted drug design.[11] |
Troubleshooting and Field-Proven Insights
While the Heck reaction is robust, challenges can arise, particularly with heteroaromatic substrates. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
-
Insufficient Temperature: The reaction may require higher temperatures (up to 140 °C) for less reactive substrates.
-
Base Incompatibility: The choice of base is crucial. For electron-deficient pyridines, a weaker, non-nucleophilic base like triethylamine or potassium carbonate is often preferred over stronger bases that can lead to side reactions.
-
-
Poor Regioselectivity:
-
Ligand Choice: The regioselectivity of the alkene insertion can be influenced by the steric and electronic properties of the phosphine ligand. Bulky ligands can favor insertion at the less hindered carbon of the alkene.
-
-
Formation of Side Products:
-
Homocoupling of the Aryl Halide: This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst system can mitigate this.
-
Alkene Isomerization: The double bond in the product can sometimes isomerize. This can be minimized by careful control of reaction time and temperature.
-
Conclusion
The Heck coupling reaction is an indispensable tool for the functionalization of this compound, providing a direct and versatile route to a wide array of vinylpicolinate derivatives. By understanding the reaction mechanism and carefully selecting the reaction conditions and coupling partners, researchers can efficiently synthesize novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
- 1. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 11. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-iodopicolinate
Introduction: The Strategic Importance of 5-Aminopicolinates
The 5-aminopicolinate scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic introduction of a nitrogen-based nucleophile at the C5 position of the pyridine ring allows for extensive molecular diversification, enabling fine-tuning of biological activity and material properties. The Buchwald-Hartwig amination has emerged as a premier method for forging this critical C-N bond, offering significant advantages in scope, efficiency, and functional group tolerance over classical methods like nucleophilic aromatic substitution (SNAr).[1]
This guide provides a comprehensive overview, field-proven protocols, and expert insights into the Buchwald-Hartwig amination of Methyl 5-iodopicolinate. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, and provide a troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.
Mechanistic Rationale: Engineering a Successful Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates.[1][2] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting. The choice of each reaction component—catalyst, ligand, base, and solvent—is a deliberate decision aimed at facilitating each step of this cycle.
The Catalytic Cycle
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Considerations for this compound
-
The Substrate: this compound is an electron-deficient heteroaromatic iodide. The carbon-iodine bond is readily activated for oxidative addition to the Pd(0) center. However, the pyridine nitrogen introduces a significant challenge. It can act as a competing ligand, coordinating to the palladium center and potentially inhibiting catalysis.[3]
-
Ligand Selection: The choice of phosphine ligand is the most critical parameter for success. For electron-deficient heteroaromatics, bulky, electron-rich monophosphine ligands are often the top performers.[4]
-
Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): These ligands are designed to be sterically demanding. This bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature of these ligands also stabilizes the resulting Pd(II) complex and facilitates the final reductive elimination step.
-
Bidentate Ligands (e.g., Xantphos, BINAP): These ligands chelate to the palladium center. This can be advantageous for pyridine substrates as it can prevent the pyridine nitrogen from displacing the phosphine ligand, thereby stabilizing the active catalyst.[1]
-
-
Base Selection: The base serves to deprotonate the amine-coordinated palladium complex, forming the key amido intermediate.[5] For a substrate containing a methyl ester, the choice of base is critical to avoid the side reaction of saponification (hydrolysis of the ester).
-
Strong Alkoxide Bases (e.g., NaOtBu, KOtBu): While highly effective and commonly used, these bases can readily hydrolyze the ester group, especially at elevated temperatures. Their use should be approached with caution.[2]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases are often the preferred choice for substrates with base-sensitive functional groups.[6] They are sufficiently basic to facilitate the deprotonation step without causing significant ester hydrolysis. The choice between them can depend on solubility and particle size, which can affect reaction kinetics.
-
-
Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are highly recommended. These are air- and moisture-stable complexes that rapidly and cleanly generate the active Pd(0) catalyst in situ, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.
General Procedure for Buchwald-Hartwig Amination of this compound
Figure 2: General experimental workflow for the amination reaction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve ~0.1 M concentration)
-
Schlenk tube or microwave vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the palladium precatalyst, and the base to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Expertise Note: Grinding the inorganic base to a fine powder before use can increase its surface area and improve reaction rates, especially in scale-up situations where mass transfer can be limiting.[6]
-
-
Inert Atmosphere: Seal the tube with a septum or screw cap. If not in a glovebox, evacuate and backfill the tube with inert gas three times to ensure all oxygen is removed.
-
Trustworthiness Note: The active Pd(0) catalyst is sensitive to oxygen. A rigorously inert atmosphere is crucial for catalyst longevity and obtaining reproducible results.[7]
-
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent via syringe. Then, add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane (50 mL). Quench the reaction by adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 5-aminopicolinate product.
Data Presentation: Representative Reaction Conditions
The optimal conditions will vary based on the nucleophilicity and steric bulk of the amine. The following table provides starting points for optimization.
| Amine Type | Palladium System | Base | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| Primary Aliphatic (e.g., hexylamine) | XPhos Pd G3 (2 mol%) | Cs₂CO₃ (1.5 eq) | Toluene | 100 | 12-18 | High yield, potential for diarylation if amine is not in excess. |
| Secondary Cyclic (e.g., morpholine) | RuPhos Pd G3 (2 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane | 110 | 16-24 | Good to excellent yield. |
| Primary Aryl (e.g., aniline) | Xantphos (4 mol%) + Pd₂(dba)₃ (2 mol%) | K₃PO₄ (2.0 eq) | Toluene | 110 | 18-24 | Moderate to good yield; anilines are less nucleophilic. |
| Secondary Aryl (e.g., N-methylaniline) | BrettPhos Pd G3 (3 mol%) | NaOtBu (1.4 eq) | Toluene | 80 | 4-8 | Good yield; monitor for ester hydrolysis. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Inappropriate ligand for the substrate.3. Pyridine nitrogen inhibiting the catalyst.4. Insufficiently active base. | 1. Ensure a rigorously inert atmosphere; use fresh, degassed solvents.2. Screen a panel of ligands (e.g., XPhos, RuPhos, Xantphos).3. Switch to a bidentate ligand like Xantphos or a more sterically hindered monophosphine ligand.4. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or cautiously to NaOtBu). |
| Ester Hydrolysis (Saponification) | Base is too strong or reaction temperature is too high. | 1. Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).2. Lower the reaction temperature and increase the reaction time.3. Use a more active catalyst/ligand system to allow for lower temperatures. |
| Hydrodehalogenation (Loss of Iodine) | A side reaction where the aryl iodide is reduced to an arene. Can be promoted by certain ligands or the presence of water. | 1. Ensure all reagents and solvents are anhydrous.2. Screen different phosphine ligands; this side reaction is often ligand-dependent. |
| Formation of Dark Tar or Catalyst Decomposition | Reaction temperature is too high, leading to catalyst degradation. | 1. Lower the reaction temperature.2. Ensure vigorous stirring to prevent localized overheating.3. Use a more stable precatalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile transformation for the synthesis of valuable 5-aminopicolinate derivatives. Success hinges on a rational, mechanism-informed choice of catalyst, ligand, and base. The primary challenges associated with this specific substrate—potential catalyst inhibition by the pyridine nitrogen and the base sensitivity of the methyl ester—can be effectively overcome by employing bulky, electron-rich phosphine ligands and selecting a base with appropriate strength, such as cesium carbonate or potassium phosphate. The protocols and insights provided herein serve as a robust foundation for researchers to successfully implement and adapt this essential C-N bond-forming reaction in their synthetic campaigns.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: Purification of Cross-Coupling Products from Methyl 5-Iodopicolinate by Column Chromatography
Abstract
Methyl 5-iodopicolinate is a pivotal building block in contemporary medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The successful synthesis of novel molecular entities hinges on the effective purification of the resulting products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of these products using silica gel column chromatography. It delves into the inherent challenges posed by the picolinate scaffold, offers a systematic approach to methods development starting with Thin-Layer Chromatography (TLC), and presents a detailed, step-by-step protocol for flash column chromatography. Furthermore, a troubleshooting guide is included to address common issues encountered during the purification process.
Introduction: The Challenge of Purifying Picolinate Derivatives
The pyridine core within this compound and its derivatives presents a unique set of challenges for purification by standard silica gel chromatography. The lone pair of electrons on the basic nitrogen atom (pKa of pyridine is ~5.2) can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The product may bind too strongly to the stationary phase, resulting in low or no recovery.[1]
-
Peak Tailing: The product elutes from the column slowly and asymmetrically, leading to broad fractions and poor separation from impurities.[1]
-
Compound Degradation: The acidic nature of the silica gel can catalyze the degradation of sensitive functional groups on the target molecule.[1]
Overcoming these challenges requires a methodical approach to the selection of the mobile phase and, in some cases, the stationary phase, to ensure an efficient and high-yielding purification.
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Before attempting a preparative column, it is imperative to develop an effective solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) for the desired product of approximately 0.2 to 0.4 .[2][3][4] This Rf range typically ensures that the compound will elute from a flash column in a reasonable volume of solvent and will be well-resolved from less polar and more polar impurities.[4]
Initial Solvent System Screening
A typical starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate, EtOAc).[2][3][5]
-
Begin with a 1:1 mixture of Hexanes:EtOAc.
-
Spot a dilute solution of the crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in a sealed chamber.
-
Visualize the spots under UV light and/or by staining.
-
If the Rf is too high (>0.5): Decrease the polarity of the mobile phase by increasing the proportion of hexanes.
-
If the Rf is too low (<0.15): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[2]
Addressing Basicity: The Use of Additives
If significant tailing is observed on the TLC plate, it is a strong indicator of interaction between the basic pyridine nitrogen and the acidic silica. To mitigate this, a small amount of a basic additive, such as triethylamine (Et3N) , should be added to the mobile phase.[2][3]
-
Protocol: Add 0.1% to 1% of Et3N to the pre-determined solvent system (e.g., for 100 mL of eluent, add 0.1 to 1 mL of Et3N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing the pyridine-containing product to travel through the column with minimal interaction, resulting in sharper bands and improved separation.[3]
Alternative Solvent Systems
If a suitable separation cannot be achieved with Hexanes/EtOAc, other solvent systems should be explored.
| Solvent System | Typical Application / Polarity | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | For more polar compounds. Start with 1-5% MeOH in DCM. | A very common and effective system.[2] |
| Toluene / Ethyl Acetate | Good for aromatic compounds. Can provide different selectivity. | Toluene is less polar than hexanes. |
| Toluene / Acetone | Another alternative for aromatic compounds. | Offers different selectivity compared to EtOAc.[3] |
| Chloroform / Methanol | Can be effective but use of chloroform is often minimized due to safety concerns. |
Experimental Workflow and Protocols
The overall process from a completed cross-coupling reaction to an isolated, pure product follows a logical sequence.
Caption: High-level workflow for the purification of cross-coupling products.
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a suitable eluent system has been identified via TLC.
1. Stationary Phase Selection and Column Preparation:
- Stationary Phase: For most applications, standard flash-grade silica gel (230-400 mesh) is appropriate.[5] If compound degradation was observed on TLC, consider using deactivated (neutral) silica gel or alumina.[1]
- Column Size: Select a column diameter and length appropriate for the amount of crude material. A common rule of thumb is a silica gel-to-crude product weight ratio of 30:1 to 100:1.
- Packing the Column (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar solvent to be used for elution (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc). c. Pour the slurry into the column. Use a funnel to avoid coating the sides. d. Gently tap the side of the column to dislodge air bubbles and encourage even packing. e. Use a bellows or gentle air pressure to push the excess solvent through until the solvent level is just above the top of the silica bed. Do not let the silica run dry. f. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
2. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM, acetone, or EtOAc). b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. c. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection: a. Carefully add the initial eluent to the column. b. Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column). c. Apply gentle, positive pressure to the top of the column to achieve a steady flow rate. A good flow rate is typically a drop rate of 1-2 drops per second. d. If using a gradient, gradually increase the polarity of the eluent as the column runs. For example, start with 5% EtOAc in Hexanes, and slowly increase to 10%, 20%, 30%, etc. This is highly effective for separating products of palladium-catalyzed reactions where byproducts can have a wide range of polarities.[6][7] e. Monitor the eluting fractions by TLC. Spot every few fractions on a TLC plate to track the separation of the desired product from impurities.
4. Product Isolation: a. Once the desired product has completely eluted, combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent from the combined fractions using a rotary evaporator. c. Place the final product under high vacuum to remove any residual solvent. d. Obtain the final mass and characterize the pure product (e.g., by NMR, MS).
Systematic Troubleshooting
Even with careful planning, issues can arise. The following diagram and table provide a logical approach to troubleshooting common problems.
Caption: A logical workflow for troubleshooting common chromatography issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Eluent is too polar (high Rf).- Solvent system lacks selectivity for the compounds.- Column is overloaded with crude material. | - Decrease the eluent polarity to target an Rf of 0.2-0.3 for the desired product.[4]- Try a different solvent system (e.g., switch from EtOAc-based to acetone-based).- Use a larger column or less crude material. |
| Streaking / Tailing of Spots | - Strong interaction between the basic pyridine and acidic silica.- Crude sample is not fully dissolved or is precipitating on the column. | - Add 0.1-1% triethylamine (Et3N) to the eluent.[2][3]- Use dry loading to ensure the sample is evenly distributed.- Consider using neutral alumina as the stationary phase. |
| Low or No Product Recovery | - Product is irreversibly adsorbed onto the silica gel.- Eluent is not polar enough to elute the product.- Product is volatile and was lost during solvent evaporation.[1] | - Flush the column with a very polar solvent (e.g., 10% MeOH in DCM or pure MeOH).- Perform a stability test by stirring the crude product with silica in the chosen eluent before chromatography.[8]- Use lower temperatures during rotary evaporation. |
| Compound Degradation on Column | - The product is sensitive to the acidic nature of silica gel. | - Switch to a less acidic stationary phase like neutral or basic alumina.[1]- Deactivate the silica by pre-treating it with a solution containing Et3N.- Run the column as quickly as possible to minimize contact time. |
Conclusion
The purification of cross-coupling products derived from this compound, while presenting challenges due to the basicity of the pyridine ring, can be accomplished efficiently and in high yield. The key to success lies in systematic method development using TLC, the judicious use of mobile phase additives like triethylamine to suppress unwanted interactions with the silica gel stationary phase, and careful execution of the column chromatography protocol. By following the guidelines and troubleshooting logic presented in this note, researchers can confidently isolate their target molecules, paving the way for subsequent steps in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Picolinic Acids from Methyl 5-Iodopicolinate: An Application Guide
Foreword
For researchers, medicinal chemists, and professionals in drug development, the picolinic acid scaffold is a privileged structure, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize this heterocyclic core is paramount for generating novel chemical entities with tailored properties. Methyl 5-iodopicolinate serves as a versatile and strategic starting material, offering a reactive handle at the C-5 position for a variety of powerful palladium-catalyzed cross-coupling reactions.
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of a diverse array of substituted picolinic acids commencing from this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering the practicing scientist to not only execute these transformations but also to troubleshoot and adapt them. Every protocol is designed as a self-validating system, with integrated guidance on reaction monitoring, purification, and characterization.
Strategic Overview: The Utility of this compound
This compound is an ideal precursor for diversification for several key reasons:
-
The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope compared to the analogous bromo or chloro derivatives.
-
Orthogonal Reactivity: The ester functionality is generally stable under the conditions of most cross-coupling reactions, allowing for late-stage modification of the picolinic acid core.
-
Strategic Positioning: The C-5 position is electronically distinct and sterically accessible, facilitating predictable and efficient coupling.
This guide will focus on four principal palladium-catalyzed transformations, followed by the final saponification step to yield the target picolinic acids.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organohalide with an organoboron compound.[1][2] This is an exceptionally powerful method for introducing aryl and heteroaryl substituents at the 5-position of the picolinic acid core.
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A Pd(0) species inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, a process activated by a base. The base coordinates to the boron atom, increasing its nucleophilicity and facilitating the transfer.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups, can accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[3]
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of Methyl 5-Aryl-picolinates
This protocol is a general starting point and may require optimization for specific arylboronic acids.
| Reagent/Parameter | Amount (for 1 mmol scale) | Molar Eq. | Purpose/Comment |
| This compound | 263 mg | 1.0 | Starting material |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 23 mg | 0.025 (2.5 mol%) | Palladium precursor |
| XPhos | 38 mg | 0.08 (8 mol%) | Bulky phosphine ligand |
| K₃PO₄ (anhydrous) | 425 mg | 2.0 | Base to activate boronic acid |
| 1,4-Dioxane/H₂O (4:1) | 5 mL | - | Degassed solvent system |
| Reaction Conditions | |||
| Temperature | 80-100 °C | - | |
| Time | 4-12 h | - | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%) and XPhos (8 mol%) in degassed 1,4-dioxane (4 mL).
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-picolinate.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction provides a direct route to 5-alkynylpicolinates, which are valuable intermediates for further transformations or as final products in their own right.
Mechanistic Rationale
The Sonogashira coupling typically involves two interconnected catalytic cycles, one for palladium and one for copper.[4][5]
-
Palladium Cycle: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with this compound.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a copper acetylide intermediate.[5] This step enhances the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[6]
Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Synthesis of Methyl 5-Alkynyl-picolinates
This protocol describes a classic copper-co-catalyzed Sonogashira coupling.
| Reagent/Parameter | Amount (for 1 mmol scale) | Molar Eq. | Purpose/Comment |
| This compound | 263 mg | 1.0 | Starting material |
| Terminal Alkyne | 1.2 mmol | 1.2 | Coupling partner |
| PdCl₂(PPh₃)₂ | 14 mg | 0.02 (2 mol%) | Palladium catalyst |
| CuI | 7.6 mg | 0.04 (4 mol%) | Copper co-catalyst |
| Triethylamine (TEA) | 0.42 mL | 3.0 | Base and solvent |
| Anhydrous THF or DMF | 5 mL | - | Co-solvent |
| Reaction Conditions | |||
| Temperature | 25-60 °C | - | |
| Time | 2-8 h | - | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous, degassed THF or DMF (5 mL) followed by triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[7][8] This reaction provides access to 5-amino-picolinate derivatives, which are important pharmacophores.
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-couplings.[7]
-
Oxidative Addition: A Pd(0) complex adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base (like NaOtBu or K₂CO₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BrettPhos) is crucial for high efficiency, especially with less reactive amines.[9][10]
Protocol: Synthesis of Methyl 5-(N-Substituted-amino)picolinates
This protocol is a general procedure adaptable for various primary and secondary amines.
| Reagent/Parameter | Amount (for 1 mmol scale) | Molar Eq. | Purpose/Comment |
| This compound | 263 mg | 1.0 | Starting material |
| Amine | 1.2 mmol | 1.2 | Coupling partner |
| Pd(OAc)₂ | 4.5 mg | 0.02 (2 mol%) | Palladium precursor |
| Xantphos | 23 mg | 0.04 (4 mol%) | Ligand for C-N coupling |
| NaOtBu or Cs₂CO₃ | 1.4 mmol | 1.4 | Strong, non-nucleophilic base |
| Anhydrous Toluene or Dioxane | 5 mL | - | Degassed solvent |
| Reaction Conditions | |||
| Temperature | 80-110 °C | - | |
| Time | 6-24 h | - | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL).
-
Add this compound (1.0 mmol) followed by the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
IV. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for vinylation.[11][12] This allows for the introduction of vinyl groups at the 5-position of the picolinate ring.
Mechanistic Rationale
The Heck reaction proceeds via a well-established catalytic cycle.[11][13]
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bound carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[13]
The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.
Protocol: Synthesis of Methyl 5-Vinyl-picolinates
This protocol provides a general method for the Heck coupling of acrylates.
| Reagent/Parameter | Amount (for 1 mmol scale) | Molar Eq. | Purpose/Comment |
| This compound | 263 mg | 1.0 | Starting material |
| Alkene (e.g., Methyl Acrylate) | 1.5 mmol | 1.5 | Coupling partner |
| Pd(OAc)₂ | 4.5 mg | 0.02 (2 mol%) | Palladium precursor |
| P(o-tolyl)₃ | 12 mg | 0.04 (4 mol%) | Phosphine ligand |
| Triethylamine (TEA) | 0.28 mL | 2.0 | Base |
| Anhydrous DMF or Acetonitrile | 5 mL | - | Degassed solvent |
| Reaction Conditions | |||
| Temperature | 80-120 °C | - | |
| Time | 12-24 h | - | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), and P(o-tolyl)₃ (4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add degassed DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
After the reaction is complete (as monitored by TLC/LC-MS), cool to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
V. Saponification: The Final Step to Picolinic Acids
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base like NaOH or LiOH.
Protocol: Hydrolysis of Methyl 5-Substituted-picolinates
| Reagent/Parameter | Amount (for 1 mmol scale) | Molar Eq. | Purpose/Comment |
| Methyl 5-substituted-picolinate | 1.0 mmol | 1.0 | Starting material |
| Lithium Hydroxide (LiOH·H₂O) | 84 mg | 2.0 | Base for hydrolysis |
| THF/Methanol/H₂O (3:1:1) | 5 mL | - | Solvent system |
| 1M Hydrochloric Acid (HCl) | As needed | - | For acidification |
| Reaction Conditions | |||
| Temperature | 25-50 °C | - | |
| Time | 2-12 h | - | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Dissolve the methyl 5-substituted-picolinate (1.0 mmol) in a mixture of THF (3 mL), methanol (1 mL), and water (1 mL).
-
Add LiOH·H₂O (2.0 mmol) and stir the mixture at room temperature or gently heat to 50 °C.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
A precipitate should form. If not, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Collect the precipitate by filtration or dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final picolinic acid product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of substituted picolinic acids. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and modular strategies for introducing diverse functionalities at the C-5 position. By understanding the mechanistic principles behind these transformations, researchers can effectively apply and adapt these protocols to accelerate their discovery and development programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]
- 10. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Iodopyridines
Welcome to the technical support center for Sonogashira coupling reactions involving iodopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Iodopyridines are highly valuable building blocks, but their unique electronic properties and the presence of the nitrogen heteroatom can introduce specific challenges and side reactions. This document provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of byproducts and offering robust troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the Sonogashira coupling of iodopyridines. The questions are structured to guide you from identifying a problem to implementing a validated solution.
Issue 1: The Pervasive Diyne - Alkyne Homocoupling
Question: My primary byproduct is a dimer of my terminal alkyne, which is difficult to separate from my desired product. What is this, and how can I prevent its formation?
Answer: This ubiquitous byproduct is the result of alkyne homocoupling, often referred to as Glaser coupling or Glaser-Hay coupling.[1] It is the most common side reaction in copper-co-catalyzed Sonogashira protocols.
Causality: The formation of the homocoupled diyne is primarily driven by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][2] The copper acetylide intermediate, which is essential for the transmetalation step in the main Sonogashira cycle, can undergo oxidative dimerization.[3]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen is the primary promoter of Glaser coupling.[2][4] Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Reduce Copper Loading: High concentrations of CuI can accelerate the rate of homocoupling.[4] While catalytic amounts are necessary, using the minimum effective loading (typically 1-5 mol%) can significantly reduce this side reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[5]
-
Adopt a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6][7] Copper-free Sonogashira reactions have been extensively developed and are often the preferred method to avoid this side reaction.[8][9] These protocols may require different ligands, bases, or slightly higher temperatures to proceed efficiently but offer a cleaner reaction profile.
Caption: Competing Sonogashira (green) and Glaser (red) pathways.
Issue 2: Catalyst Inhibition & The "Pyridine Problem"
Question: My reaction is incredibly sluggish or fails completely, even though iodopyridines are supposed to be very reactive. What could be the cause?
Answer: This is a classic issue when working with pyridine substrates and is often due to catalyst inhibition or "poisoning". The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst.[10] This coordination can occupy a site on the metal center that is required for the catalytic cycle to proceed, effectively slowing down or halting the reaction.
Causality: The Lewis basicity of the pyridine nitrogen makes it a competing ligand for the palladium center.[10] This is particularly problematic with 2-substituted pyridines where the nitrogen is sterically accessible and can form a stable chelate with the palladium after oxidative addition.
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes mitigate this issue. These ligands can sterically disfavor the coordination of the pyridine nitrogen or accelerate the desired catalytic steps to outcompete the poisoning effect.
-
Solvent Effects: The choice of solvent can play a role. In some cases, a more coordinating solvent might competitively bind to the palladium, reducing the inhibitory effect of the pyridine substrate. Conversely, sometimes a non-coordinating solvent is preferred. Anecdotal evidence suggests that THF can sometimes promote catalyst decomposition.[11]
-
Use of Additives: In certain C-H activation contexts, additives have been used to overcome heteroatom poisoning, a principle that can be conceptually applied here.[10] While not standard for Sonogashira, if persistent issues arise, exploring alternative reaction systems may be warranted.
-
Catalyst Selection: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are workhorses, exploring catalysts with different ligand spheres (e.g., those based on N-heterocyclic carbenes or bidentate phosphines) may offer improved performance for challenging pyridine substrates.[3]
Issue 3: The Missing Halogen - Hydrodehalogenation
Question: I've isolated a significant amount of a byproduct where the iodine on my pyridine has been replaced by a hydrogen atom. What is this side reaction?
Answer: This byproduct is the result of hydrodehalogenation, a reductive cleavage of the carbon-iodine bond. While less common than Glaser coupling, it can become significant under certain conditions, leading to yield loss and contamination with the parent pyridine heterocycle.
Causality: The precise mechanism can be complex, but it often involves the palladium catalyst and a source of hydride. Potential hydrogen sources in a standard Sonogashira reaction include:
-
The Amine Base: Bases like triethylamine or diisopropylethylamine can be a source of hydrogen.[12]
-
The Solvent: Solvents like THF or alcohols can also act as hydrogen donors, especially at elevated temperatures.
-
The Terminal Alkyne: The acetylenic proton itself can sometimes be involved in side reactions.
The reaction likely proceeds through the Ar-Pd(II)-I intermediate. Instead of transmetalation, a competing pathway involving a hydride source leads to reductive elimination of Ar-H.
Mitigation Strategies:
-
Base Selection: If hydrodehalogenation is a major issue, consider switching the amine base. Using a sterically hindered base or an inorganic base like K₂CO₃ or Cs₂CO₃ (often used in copper-free protocols) can sometimes reduce this side reaction.[6]
-
Temperature Control: This side reaction is often more prevalent at higher temperatures. Since the C-I bond is highly reactive, many Sonogashira couplings of iodopyridines can be run at or slightly above room temperature.[13][14] Avoid excessive heating unless necessary for unreactive coupling partners.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can increase the prevalence of side reactions like dehalogenation.
Issue 4: The Black Precipitate - Catalyst Decomposition
Question: My reaction mixture turned dark brown or black shortly after starting, and the reaction stalled. What is this precipitate?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black".[4][15] This is finely divided, elemental palladium metal that has precipitated from the solution. Once formed, it is catalytically inactive, and the reaction will stop.
Causality: The active Pd(0) catalyst is unstable and can be prone to agglomeration and precipitation. This process is accelerated by:
-
Presence of Oxygen: As with Glaser coupling, oxygen can destabilize the Pd(0) species.[13][15]
-
Impurities: Impurities in reagents or solvents can poison the catalyst and lead to its decomposition.[15]
-
High Temperatures: Excessive heat can promote the decomposition of the palladium complexes.[4]
-
Inappropriate Solvent: Some solvents are known to be less effective at stabilizing the catalytic species.[13]
Mitigation Strategies:
-
Ensure Reagent Purity: Use high-purity, anhydrous, and degassed solvents and bases. Ensure the copper(I) iodide is fresh, as old bottles can be partially oxidized.[4][13]
-
Strict Inert Atmosphere: This is non-negotiable. Proper degassing and maintaining a blanket of argon or nitrogen is crucial to protect the sensitive Pd(0) catalyst.[13][15]
-
Optimal Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. For reactive iodopyridines, this is often room temperature.[4]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues in your Sonogashira coupling of iodopyridines.
Caption: A step-by-step diagnostic workflow for troubleshooting.
Experimental Protocols & Data
Protocol 1: Standard Copper-Palladium Co-Catalyzed Sonogashira
This protocol is a general starting point for the coupling of an iodopyridine with a terminal alkyne.
Materials:
-
Iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (start at room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove catalyst residues and salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[16]
Protocol 2: Copper-Free Sonogashira
This protocol is recommended to avoid alkyne homocoupling byproducts.
Materials:
-
Iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Inorganic Base (e.g., K₂CO₃, 2.0 equiv) or Organic Amine Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the iodopyridine, Pd(PPh₃)₄, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction to the desired temperature (often 50-80 °C for copper-free systems) and monitor its progress.
-
Follow workup and purification steps as described in Protocol 1.
Table 1: Byproduct Mitigation Strategy Summary
| Byproduct/Issue | Primary Cause(s) | Recommended Solution | Key Parameter to Control |
| Alkyne Homocoupling (Diyne) | O₂, Copper(I) Catalyst | Switch to a copper-free protocol. | Atmosphere (Inert) |
| Catalyst Inhibition | Pyridine-N coordination to Pd | Screen bulky, electron-rich ligands. | Ligand Choice |
| Hydrodehalogenation | H-source (amine, solvent) | Use an inorganic base; lower temperature. | Temperature, Base |
| Palladium Black Formation | O₂, Impurities, High Temp. | Ensure reagent purity; strict inert conditions. | Purity, Atmosphere |
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. golden.com [golden.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 5-iodopicolinate
Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving Methyl 5-iodopicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges. Our focus is on empowering you with the rationale behind experimental choices to achieve robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound in palladium-catalyzed cross-coupling reactions.
Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening with an aryl iodide like this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] Aryl iodides are generally more reactive than the corresponding bromides or chlorides, which often allows for lower catalyst loadings.[3] However, the optimal loading is highly dependent on the specific coupling partner, ligand, base, and solvent system used. For less reactive coupling partners or when aiming for very high turnover numbers (TONs), optimization might lead to loadings as low as 0.1 mol% or even into the ppm range in highly efficient systems.[4][5]
Q2: My reaction is sluggish or has stalled. Should I simply add more palladium catalyst?
A2: While insufficient catalyst can be a cause of low conversion, adding more catalyst mid-reaction is often not the best solution and can mask underlying issues. Before increasing the catalyst loading, consider these factors:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or impurities.[6][7] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.[8]
-
Ligand Degradation: The phosphine ligands commonly used can degrade over time, especially at elevated temperatures.[9] This can lead to catalyst deactivation.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[10] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system like a Buchwald G3 palladacycle.[11]
Q3: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[12] To minimize this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[7][13]
-
Use of a Pre-formed Pd(0) Catalyst: Starting with a Pd(0) source can sometimes reduce the amount of homocoupling compared to in situ generation from a Pd(II) precursor.[12]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to keep its concentration low, disfavoring the homocoupling pathway.
Q4: Does the pyridine nitrogen in this compound interfere with the palladium catalyst?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can sometimes be a complicating factor in cross-coupling reactions, potentially leading to catalyst inhibition or altered reactivity. This is often referred to as the "2-pyridyl problem" when the halogen is in the 2-position, but coordination effects can be observed with other substitution patterns as well.[14][15][16] The choice of ligand is crucial in mitigating these effects. Bulky, electron-rich phosphine ligands can often stabilize the active catalytic species and promote the desired cross-coupling over catalyst inhibition.[17][18]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive Catalyst | • Verify the age and storage conditions of your palladium source. • For Pd(0) catalysts, ensure they have been handled under a strict inert atmosphere. • Test the catalyst activity with a known, reliable substrate pair.[12] |
| Inefficient Base | • The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[12] • Ensure the base is finely powdered and anhydrous. • The base must have some solubility in the reaction medium; the addition of water as a co-solvent often helps.[12] | |
| Low Reaction Temperature | • While aryl iodides are reactive, some couplings require elevated temperatures. • Cautiously increase the temperature in increments (e.g., from 80 °C to 100-120 °C), monitoring for decomposition.[12] | |
| Poor Reagent Quality | • Use high-purity this compound and coupling partner. Impurities can act as catalyst poisons.[7] | |
| Formation of Byproducts | Protodeboronation of Boronic Acid | • This is the cleavage of the C-B bond, replacing it with a C-H bond. • Use a less protic solvent system or a stronger, non-aqueous base if possible. |
| Hydrodehalogenation of this compound | • This is the replacement of the iodine with a hydrogen. • Ensure your solvent is not a source of active hydrogen. • This can sometimes be a competing pathway with sluggish transmetalation. Re-evaluating the ligand and base may be necessary. | |
| Inconsistent Results | Variable Moisture/Oxygen Levels | • Standardize your degassing procedure. • Use freshly dried solvents and reagents. • Ensure a positive pressure of inert gas is maintained throughout the reaction.[7] |
| Stirring Efficiency | • On a larger scale, magnetic stirring may become inefficient. • Consider using an overhead mechanical stirrer for better mixing.[11] |
Section 3: Experimental Protocols & Data
Typical Suzuki-Miyaura Coupling Protocol for this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)
-
Oven-dried Schlenk tube or round-bottom flask with a condenser
-
Magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Seal the tube with a septum or rubber stopper.
-
Evacuate and backfill the tube with an inert gas three times to ensure an inert atmosphere.[13]
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale |
| Pd Source | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (1 mol%) with XPhos (2.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source.[13] Buchwald ligands like XPhos are often superior for heteroaromatic couplings.[19] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | K₃PO₄ is a stronger base and can be effective in more challenging couplings.[7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene | The choice of solvent can significantly impact reaction rates and catalyst stability.[7] |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome activation barriers but may also lead to degradation.[12] |
Section 4: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 15. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
"preventing homocoupling of boronic acids with Methyl 5-iodopicolinate"
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Preventing Homocoupling of Boronic Acids with Methyl 5-iodopicolinate
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura couplings, specifically the undesired homocoupling of boronic acids when reacting with electron-deficient heteroaryl halides like this compound. As Senior Application Scientists, we provide not just solutions, but the mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a biaryl byproduct corresponding to my boronic acid starting material. What is this, and why is it happening with this compound?
A: You are observing boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of your boronic acid react with each other to form a symmetrical biaryl. This side reaction is particularly prevalent when using electron-deficient coupling partners like this compound for a few key reasons:
-
Slower Oxidative Addition: The electron-withdrawing nature of the pyridine ring and the ester group can slow down the initial oxidative addition of the Pd(0) catalyst to the C-I bond. This gives the catalyst more opportunity to engage in side reactions.
-
Oxygen Sensitivity: The primary driver for homocoupling is often the presence of dissolved oxygen.[1][2][3] Oxygen can react with the Pd(0) catalyst to form a palladium-peroxo species, which then readily catalyzes the oxidative homocoupling of the boronic acid.[1][4][5][6]
Q2: What is the very first thing I should check if homocoupling is my major side product?
A: The most critical parameter to verify is the exclusion of oxygen from your reaction.[2][7] Inadequate degassing of solvents and failure to maintain a rigorously inert atmosphere (Argon or Nitrogen) are the most frequent causes of excessive homocoupling.[8] Even seemingly minor exposure to air can be detrimental.
Q3: Can my choice of palladium catalyst and ligand affect the amount of homocoupling?
A: Absolutely. The ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often superior for coupling with heteroaryl halides.[9][10] These ligands promote a faster rate of reductive elimination (the desired product-forming step) relative to the pathways that lead to homocoupling. Using a simple ligand like triphenylphosphine (PPh3) can sometimes be less effective for challenging substrates.
Q4: How does the base I use influence this side reaction?
A: The base is critical. While its primary role is to activate the boronic acid for transmetalation, an inappropriate choice can exacerbate side reactions.[11][12] Very strong bases can sometimes promote boronic acid degradation. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides.[10]
In-Depth Troubleshooting Guide
Problem: Persistent and Significant (>10%) Formation of Homocoupling Product
This section provides a systematic approach to diagnosing and solving the issue of boronic acid homocoupling.
The oxygen-mediated pathway is the most common cause of homocoupling.[1][3][4] The active Pd(0) catalyst reacts with O₂ to form a Pd(II)-peroxo complex, which readily oxidizes the boronic acid.
Mechanism of Oxygen-Mediated Homocoupling
Caption: Oxygen-mediated pathway for boronic acid homocoupling.
Corrective Actions & Validation Protocol:
-
Solvent Degassing: Standard sparging (bubbling inert gas) is often insufficient. The recommended method is the Freeze-Pump-Thaw technique .
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged. Evacuate the sealed vessel on a vacuum manifold and backfill with Argon or Nitrogen. Repeat this cycle a minimum of three times before adding liquid reagents.
-
Self-Validation: If rigorous degassing significantly reduces the homocoupling byproduct (as observed by TLC, LC-MS, or crude NMR), oxygen contamination was the primary cause.
Detailed Protocol: Freeze-Pump-Thaw Degassing
-
Add your solvent(s) to a Schlenk flask sealed with a rubber septum.
-
Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid (~5-10 minutes).[13][14]
-
With the solvent frozen, open the flask to a high-vacuum line for 3-5 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the solvent to thaw completely in a room temperature water bath. You may see gas bubbles evolve from the liquid as it thaws.
-
Repeat this entire freeze-pump-thaw cycle at least two more times for a total of three cycles.[14]
-
After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen). The solvent is now ready for use.
If homocoupling persists after rigorous degassing, the issue may lie in the relative rates of the catalytic cycle steps. The goal is to accelerate the desired cross-coupling pathway so it outcompetes the homocoupling pathway.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting boronic acid homocoupling.
Parameter Optimization Table:
| Parameter | Standard Condition (High Homocoupling) | Recommended Modification | Rationale |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands accelerate reductive elimination, minimizing catalyst time for side reactions.[9][10] |
| Base | NaOH, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Milder bases can reduce boronic acid decomposition and are effective for transmetalation.[10] |
| Temperature | 100-110 °C | 60-80 °C | Lowering the temperature can disproportionately slow the rate of side reactions compared to the desired coupling.[8] |
| Reagent Addition | All reagents added at once | Slow addition of boronic acid | Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[8] |
Experimental Protocol: Ligand and Base Screening
This protocol provides a framework for efficiently screening conditions to suppress homocoupling.
-
Array Setup: In a glovebox or under a robust inert atmosphere, arrange an array of reaction vials (e.g., in a 24-well plate).
-
Stock Solutions: Prepare stock solutions of this compound, the boronic acid, and your chosen solvent (e.g., Dioxane/Water 4:1) that has been rigorously degassed.
-
Reagent Dispensing:
-
To each vial, add the solid base (e.g., K₃PO₄, K₂CO₃).
-
Add the solid catalyst/ligand combination (e.g., Pd₂(dba)₃ + SPhos).
-
Dispense the stock solutions of the aryl iodide and boronic acid into each vial.
-
-
Sealing and Reaction: Seal the vials tightly. Place the array on a pre-heated reaction block with magnetic stirring.
-
Monitoring: After a set time (e.g., 2 hours), cool the block, and take a small aliquot from each vial for LC-MS analysis to determine the ratio of desired product to homocoupling byproduct.
-
Analysis: Compare the results to identify the optimal ligand and base combination that provides the highest conversion to the desired product with the lowest formation of the homocoupling dimer.
By systematically addressing the reaction atmosphere and then optimizing the core catalytic components, you can effectively troubleshoot and prevent the homocoupling of boronic acids, leading to higher yields and purer products in your Suzuki-Miyaura couplings.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling Reactions of Methyl 5-iodopicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the role of base and solvent selection in palladium-catalyzed cross-coupling reactions involving Methyl 5-iodopicolinate. The inherent challenges of working with nitrogen-containing heterocycles, such as catalyst inhibition and substrate reactivity, are addressed with scientifically grounded explanations and practical solutions.
Core Principles: The Challenge of Pyridinic Substrates
This compound is a valuable building block, but its structure presents unique challenges in cross-coupling reactions. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its activity.[1] Furthermore, the ester functional group is susceptible to hydrolysis under certain basic conditions.[2][3] A successful reaction hinges on a carefully optimized system where the base and solvent work in concert to promote the desired catalytic cycle while minimizing side reactions.
The Suzuki-Miyaura Catalytic Cycle: A General Overview
Understanding the fundamental steps of the cross-coupling mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura reaction, a widely used C-C bond-forming method, serves as an excellent model.[4] The catalytic cycle generally involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4]
References
Technical Support Center: Managing Dehalogenation Side Reactions with Methyl 5-iodopicolinate
Welcome to the technical support center for cross-coupling reactions involving Methyl 5-iodopicolinate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dehalogenation, a common and often frustrating side reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Significant formation of Methyl picolinate (dehalogenated byproduct) is observed.
You're running a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound and your analysis (TLC, LC-MS, GC-MS) shows a substantial amount of the dehalogenated starting material, Methyl picolinate.
Possible Causes and Solutions
Cause A: Catalyst System and Ligand Choice
The choice of palladium catalyst and ligand is paramount in controlling the delicate balance between the desired cross-coupling and undesired dehalogenation. The electron-deficient nature of the pyridine ring in this compound can make it more susceptible to side reactions.
-
Expert Insight: The coordination of the pyridine nitrogen to the palladium center can sometimes inhibit the catalytic cycle.[1] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often effective for these types of substrates.[1][2] These ligands can accelerate the rates of oxidative addition and reductive elimination, disfavoring the pathways that lead to dehalogenation.[3]
-
Troubleshooting Steps:
-
Switch to a More Robust Ligand: If you are using a general-purpose ligand like triphenylphosphine (PPh₃), consider switching to a more specialized ligand. Buchwald's biaryl phosphine ligands are a good starting point.[2]
-
Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, try using a pre-catalyst such as Pd₂(dba)₃ with a suitable ligand or a palladacycle.[1] These can be more efficient at entering the catalytic cycle.
-
Cause B: The Nature of the Base
The base plays a crucial role in the catalytic cycle, but it can also be a source of hydrides that lead to dehalogenation.[2] This is particularly true for bases that have β-hydrogens.[4]
-
Expert Insight: Strong inorganic bases like phosphates (e.g., K₃PO₄) or carbonates (e.g., Cs₂CO₃, K₂CO₃) are generally preferred over alkoxides (e.g., NaOtBu) for substrates prone to dehalogenation.[2] The mechanism of dehalogenation often involves a palladium-hydride (Pd-H) species, which can be formed from the base.[2]
-
Troubleshooting Steps:
-
Base Screening: If you are using a strong organic base, switch to a milder inorganic base. A common first choice is K₃PO₄.
-
Anhydrous vs. Aqueous Conditions: The presence of water can influence the reaction outcome. In some cases, rigorously anhydrous conditions can minimize dehalogenation. Conversely, for Suzuki reactions, a small amount of water is often necessary, so optimizing the water content is key.[2]
-
Cause C: Reaction Temperature and Time
Higher reaction temperatures and longer reaction times can sometimes favor side reactions like dehalogenation.[5][6]
-
Expert Insight: The desired cross-coupling reaction and the dehalogenation side reaction will have different activation energies. It's often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Troubleshooting Steps:
-
Temperature Optimization: Try running the reaction at a lower temperature. For example, if you are running the reaction at 100 °C, try 80 °C or even 60 °C.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may promote dehalogenation.[6]
-
Problem 2: The reaction is sluggish and incomplete, leading to a mixture of starting material, product, and dehalogenated byproduct.
You're not achieving full conversion of your this compound, and the resulting mixture is difficult to purify.
Possible Causes and Solutions
Cause A: Inefficient Transmetalation
For Suzuki reactions, the transfer of the organic group from the boron reagent to the palladium center (transmetalation) can be a rate-limiting step. A slow transmetalation can allow more time for competing dehalogenation.[3][7]
-
Expert Insight: The reactivity of the organoboron species is critical. Boronic acids are generally more reactive than boronic esters. The choice of base also significantly impacts the rate of transmetalation.
-
Troubleshooting Steps:
-
Organoboron Reagent: If using a boronic ester, consider switching to the corresponding boronic acid.
-
Base Selection: The base not only facilitates the catalytic cycle but also activates the boronic acid. Ensure you are using a suitable base (e.g., K₃PO₄, Cs₂CO₃) in sufficient quantity (typically 2-3 equivalents).
-
Solvent System: The solvent can influence the solubility of the reagents and the rate of transmetalation. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a co-solvent system (e.g., toluene/water) is beneficial.[2]
-
Cause B: Catalyst Inhibition
As mentioned previously, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst and inhibit its activity, leading to a sluggish reaction.[1][3]
-
Expert Insight: This is a common issue with nitrogen-containing heterocycles.[2] The use of specialized ligands is often the most effective solution.
-
Troubleshooting Steps:
-
Ligand Screening: If you suspect catalyst inhibition, a systematic screen of bulky, electron-rich phosphine ligands is recommended.
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to achieve full conversion.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Palladacycle Pre-catalysts | More readily form the active Pd(0) species.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Accelerate reductive elimination, outcompeting dehalogenation.[2][3] |
| Base | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Less likely to act as a hydride source compared to alkoxides.[2] |
| Solvent | Anhydrous aprotic polar solvents (e.g., Dioxane, THF) | Can influence reaction rates and solubility. |
| Temperature | Lowest effective temperature | Minimizes thermal decomposition and side reactions. |
| Reaction Time | Monitor closely and work up promptly upon completion | Avoids prolonged exposure to conditions that favor side reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to dehalogenation?
A1: The susceptibility of this compound to dehalogenation is influenced by a combination of factors. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive towards oxidative addition but also to reductive cleavage.[2] Additionally, the electron-withdrawing nature of the ester group and the pyridine ring can make the aryl iodide more susceptible to nucleophilic attack and reduction.
Q2: Can I use a different halide, like Methyl 5-bromopicolinate, to avoid dehalogenation?
A2: Yes, switching from an aryl iodide to the corresponding aryl bromide or chloride can significantly reduce the incidence of dehalogenation.[8] The general reactivity trend for both the desired cross-coupling and the undesired dehalogenation is I > Br > Cl.[2] However, be aware that aryl bromides and especially chlorides are less reactive and may require more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve the desired cross-coupling.[8]
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst.[1] This is often a sign of a failed reaction and can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To avoid this, ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon), use purified reagents and anhydrous, degassed solvents.[1][6]
Q4: Are there any specific analytical techniques to quantify the ratio of my desired product to the dehalogenated byproduct?
A4: Yes, several techniques are well-suited for this. GC-MS is excellent for volatile compounds and provides both quantification and mass information. LC-MS is more versatile for a wider range of compounds and is also quantitative. ¹H NMR can be a very powerful tool; by integrating the signals corresponding to unique protons on the desired product and the dehalogenated byproduct, you can determine their relative ratios in the crude reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagrams
Caption: Desired cross-coupling vs. undesired dehalogenation.
Caption: A decision tree for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Methyl 5-iodopicolinate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 5-iodopicolinate is a pivotal building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its utility is often hampered by inherent instability under various reaction conditions, leading to diminished yields, complex product mixtures, and challenges in purification. This technical support guide is designed to provide researchers with a comprehensive understanding of the degradation pathways of this compound and to offer practical, field-proven strategies to mitigate these issues. By addressing common challenges in a direct question-and-answer format, this guide serves as a troubleshooting resource to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound during a reaction?
A1: The two principal degradation pathways are dehalogenation and hydrolysis of the methyl ester . Dehalogenation involves the replacement of the iodine atom with a hydrogen atom, yielding methyl picolinate. This is a common side reaction in palladium-catalyzed couplings.[1] Ester hydrolysis results in the formation of 5-iodopicolinic acid, which can complicate product isolation and may not participate in the desired reaction. This is typically promoted by basic or acidic conditions.[2]
Q2: My reaction mixture is turning dark, and I'm observing a black precipitate. What is happening?
A2: A dark coloration or the formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst.[3] This occurs when the active Pd(0) species agglomerates and falls out of solution, rendering it catalytically inactive. This is often caused by the presence of oxygen, impurities in the reagents or solvent, or excessive heat.[3] Ensuring a rigorously inert atmosphere and using high-purity reagents are critical to prevent this.[4]
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of iodine. How can I prevent this?
A3: This byproduct is methyl picolinate, resulting from dehalogenation. The C-I bond is the most prone to this side reaction among aryl halides.[3] Several factors can be optimized to suppress dehalogenation:
-
Choice of Base: Avoid strong alkoxide bases. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired cross-coupling relative to dehalogenation.[5][6]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are generally recommended.[3]
-
Inert Atmosphere: The presence of a palladium-hydride species, which is a key intermediate in dehalogenation, can be promoted by trace water or oxygen.[3] Maintaining a strictly inert atmosphere is crucial.[7]
Q4: Is this compound sensitive to light?
A4: Yes, iodinated aromatic compounds can be photosensitive and undergo photochemical degradation.[8] It is recommended to protect reaction mixtures from direct light, for example, by wrapping the reaction flask in aluminum foil. Storage of the compound should also be in a dark, refrigerated environment as recommended by suppliers.[9][10]
Q5: Can the ester group hydrolyze under my reaction conditions?
A5: Yes, the methyl ester of the picolinate is susceptible to hydrolysis, particularly under basic conditions.[2][11] If you are using a strong base, especially in the presence of water, saponification to the corresponding carboxylate is a significant risk. This can be mitigated by using weaker bases and anhydrous solvents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when using this compound.
Issue 1: Low Yield of Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of dehalogenated byproduct (methyl picolinate) observed by LC-MS or NMR. | Dehalogenation is outcompeting the desired cross-coupling reaction. | 1. Change the Base: Switch from strong bases like NaOtBu to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. 2. Optimize the Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][12] 3. Solvent Choice: Ensure the use of dry, aprotic solvents like dioxane or toluene. |
| Presence of 5-iodopicolinic acid in the crude product. | Hydrolysis of the methyl ester. | 1. Use a Weaker Base: As with dehalogenation, weaker bases reduce the rate of hydrolysis. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. |
| Reaction stalls; starting material remains. | Catalyst decomposition (formation of palladium black). | 1. Improve Inert Atmosphere: Degas solvents thoroughly and use Schlenk techniques or a glovebox.[7][13] 2. Use High-Purity Reagents: Impurities can poison the catalyst.[3] 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of catalyst decomposition. |
| No reaction or very slow conversion. | Low reactivity of the coupling partner or inactive catalyst. | 1. Check Catalyst and Ligand: Use a fresh, active catalyst and ensure the correct catalyst-to-ligand ratio. 2. Increase Temperature: Cautiously increase the reaction temperature. 3. Alternative Coupling: For C-N bond formation, consider an Ullmann coupling as an alternative to Buchwald-Hartwig amination, which uses a copper catalyst and may be less prone to certain side reactions. |
Issue 2: Complex Product Mixture and Purification Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, difficult to separate by column chromatography. | A combination of dehalogenation, hydrolysis, and potentially other side reactions. | 1. Systematic Optimization: Address the most likely issue first (usually dehalogenation) by implementing the solutions from Issue 1. 2. Protect from Light: Wrap the reaction flask in aluminum foil to prevent photochemical side reactions. 3. Analytical Monitoring: Use LC-MS to identify the major byproducts, which will guide your optimization strategy. |
| Product is contaminated with the dehalogenated analog. | Incomplete suppression of dehalogenation. | 1. Further Ligand Screening: Test a wider range of bulky, electron-rich ligands. 2. Lower Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to minimize the dehalogenation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-2 times the mol% of Pd).
-
Seal the flask with a septum, and perform three evacuate-refill cycles with an inert gas.[13]
-
Add the degassed solvent via syringe.
-
Wrap the flask in aluminum foil to protect it from light.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Monitoring Reaction Progress
This HPLC method can be used to quantify this compound and its primary dehalogenated byproduct, methyl picolinate.
Instrumentation:
-
HPLC with a UV detector
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Start with a low percentage of B, and ramp up to elute the compounds.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare stock solutions of this compound and methyl picolinate in the mobile phase.
-
Create a calibration curve for each compound.
-
During the reaction, withdraw small aliquots, quench with a suitable solvent, and dilute to an appropriate concentration for HPLC analysis.
-
Quantify the amounts of starting material and byproduct by comparing their peak areas to the calibration curves.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal in Methyl 5-iodopicolinate Reactions
Welcome to the technical support center for post-reaction workup procedures involving Methyl 5-iodopicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual palladium catalysts from reaction mixtures. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and validated through extensive application in the field.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies such as the FDA and EMA due to its potential toxicity.[1] Therefore, effective removal is a critical aspect of process chemistry.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium catalysts from reactions involving nitrogen-containing heterocycles like this compound?
A1: The primary challenge stems from the potential for the nitrogen atom in the picolinate ring to chelate with the palladium catalyst. This strong interaction can make the catalyst more soluble in the organic phase and more difficult to remove by simple filtration or extraction.[4]
Q2: What are the most common classes of palladium-catalyzed reactions where this compound is used?
A2: this compound is a common substrate in several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[5][6][7]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[8][9]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[10][11]
The workup procedure will be influenced by the specific reaction, as the nature of the palladium species can vary.
Q3: What are the main strategies for palladium catalyst removal?
A3: The most common and effective strategies can be broadly categorized as follows:
-
Adsorption: Utilizing materials with a high affinity for palladium to bind and remove it from the solution. Common adsorbents include activated carbon and specialized metal scavengers.[4][12]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[4][13]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[4][14]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the catalyst.[4]
Q4: What are "metal scavengers" and how do they work?
A4: Metal scavengers are solid-supported materials, often silica-based or polymer-based, that are functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[2][15] When added to the reaction mixture, these scavengers selectively bind to the palladium, allowing for its removal by simple filtration.[16]
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process.
Issue 1: High Palladium Content in the Final Product After Initial Purification
-
Possible Cause: Strong chelation of palladium to your product, particularly with nitrogen-containing compounds like this compound.[4] The palladium species might also be highly soluble in the solvent system, rendering simple filtration ineffective.
-
Troubleshooting Steps:
-
Optimize Scavenging Conditions: Experiment with different scavengers, the scavenger-to-palladium ratio, temperature, and treatment time.[4] Thiol-based scavengers are often effective for a broad range of palladium species.[1]
-
Consider a Different Method: If scavenging is not effective, explore other techniques like crystallization with additives or liquid-liquid extraction.[4]
-
Solvent Selection: The choice of solvent can impact the effectiveness of the scavenger. A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[4]
-
Issue 2: Significant Product Loss During the Purification Process
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, especially with activated carbon.[4][17]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[4]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent.[4]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[18]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[4]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[4]
-
Issue 4: Formation of a Black Precipitate (Palladium Black)
-
Observation: A black precipitate in the reaction flask is likely palladium black, an inactive form of palladium metal.[19]
-
Cause: This indicates catalyst deactivation, often due to exposure to oxygen, thermal instability, or ligand dissociation.[19]
-
Preventative Measures:
-
Rigorous Degassing: Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.[19]
-
Use of Stabilizing Ligands: Bulky, electron-rich phosphine ligands can form more stable complexes with palladium.[19]
-
Temperature Control: Avoid excessively high temperatures that can lead to catalyst decomposition.[19]
-
Experimental Protocols
Protocol 1: General Workup Using Filtration and Extraction
This protocol is a good starting point for many cross-coupling reactions.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration through Celite®: Prepare a short pad of Celite® in a sintered glass funnel. Filter the diluted reaction mixture through the Celite® pad to remove insoluble palladium species and other inorganic salts.[13][20] Wash the pad with additional solvent to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove water-soluble impurities. If a base was used in the reaction, an acidic wash (e.g., dilute HCl) may be necessary, followed by a wash with saturated sodium bicarbonate solution and then brine. Caution: The stability of your product to acidic or basic conditions should be considered.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can then be further purified by column chromatography or crystallization.
Caption: General workup workflow.
Protocol 2: Palladium Removal with Activated Carbon
Activated carbon is a cost-effective adsorbent for removing residual palladium.[21][22]
-
Addition of Activated Carbon: To the crude reaction mixture (after initial filtration if necessary), add activated carbon (typically 5-10 wt% relative to the crude product).[1]
-
Stirring: Stir the suspension at room temperature for 2-12 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1] Safety Note: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.
-
Concentration: Concentrate the filtrate to obtain the product with reduced palladium content.
Protocol 3: Palladium Removal with Silica-Based Scavengers
Silica-based scavengers offer high selectivity for palladium.[2][15]
-
Scavenger Selection and Addition: Choose an appropriate silica-based scavenger (e.g., SiliaMetS® Thiol). Add the scavenger to the crude reaction mixture (typically 2-5 equivalents relative to the initial palladium loading).
-
Stirring and Heating: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours.[23] The optimal conditions will depend on the specific scavenger and reaction.
-
Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to yield the purified product.
Caption: Palladium scavenging workflow.
Data Presentation: Comparison of Palladium Removal Methods
The effectiveness of different palladium removal strategies can vary significantly. The following table provides a comparative overview based on literature data.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Variable | Simple, removes heterogeneous Pd | Ineffective for soluble Pd species |
| Activated Carbon | Good to Excellent | Cost-effective, removes a range of Pd species[21] | Potential for product loss via adsorption[4] |
| Silica-Based Scavengers | Excellent | High selectivity, good for various Pd species[2][15] | Higher cost than activated carbon |
| Crystallization | Variable | Can be highly effective, provides pure product | Not always feasible, may require optimization |
| Column Chromatography | Good to Excellent | Effective for separating product and catalyst | Can be time-consuming and require large solvent volumes |
Concluding Remarks
The selection of an appropriate workup procedure for removing palladium catalysts from this compound reactions is a critical step that requires careful consideration of the reaction type, the nature of the product, and the desired level of purity. A systematic approach involving screening of different methods and optimization of conditions is often necessary to achieve the stringent purity requirements of the pharmaceutical industry. For quantitative analysis of residual palladium, techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the standard.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. silicycle.com [silicycle.com]
- 16. biotage.com [biotage.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 22. silicycle.com [silicycle.com]
- 23. pharmtech.com [pharmtech.com]
"alternative ligands for difficult Suzuki couplings with Methyl 5-iodopicolinate"
## Technical Support Center: Advanced Ligand Strategies for Suzuki Couplings with Methyl 5-Iodopicolinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming challenges in the Suzuki-Miyaura cross-coupling of this compound. This sterically hindered and electronically demanding substrate is a common feature in pharmaceutical synthesis, but its successful coupling requires a nuanced approach to ligand selection and reaction optimization. This guide provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and offers targeted, actionable solutions.
Problem 1: Low to No Product Formation, Starting Material Consumed, and Significant Dehalogenation Byproduct.
Q: My reaction is consuming the this compound, but I'm primarily observing the dehalogenated picolinate (methyl picolinate) instead of my desired coupled product. What's going wrong and how do I fix it?
A: This is a classic case of the dehalogenation pathway outcompeting the cross-coupling pathway. Dehalogenation is a common side reaction, especially with electron-deficient N-heterocyclic halides like iodopyridines.[1][2] The likely culprit is the formation of a palladium-hydride (Pd-H) species, which then reductively eliminates with your aryl group to give the undesired Ar-H byproduct.[1][3]
Root Cause Analysis:
-
Ligand Choice: Standard, less bulky phosphine ligands (e.g., PPh₃) can be inefficient at promoting the desired reductive elimination step, giving the Pd-H species more time to form and react.
-
Base and Solvent: Your base or solvent could be acting as a hydride source. This is particularly true for stronger bases or alcohol-based solvents.[2][3]
-
Water Content: While often beneficial in small amounts, excessive water can also be a proton source that facilitates dehalogenation.[1]
Solutions and Experimental Protocol:
The key is to select a ligand that accelerates the productive catalytic cycle, specifically the reductive elimination step, to outpace the dehalogenation side reaction. Bulky, electron-rich biaryl phosphine ligands are the industry standard for this challenge.[4][5][6]
Recommended Ligand Classes:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos and XPhos are highly effective for coupling heteroaryl halides due to their steric bulk and electron-donating properties.[4] This bulk promotes the formation of the monoligated L₁Pd(0) species, which is highly active in the catalytic cycle.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, often leading to highly active and long-lived catalysts that can suppress side reactions.[6][7]
Protocol 1: Suzuki Coupling of this compound using SPhos
This protocol is a robust starting point for challenging heteroaryl couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent and water.
-
Thoroughly degas the final reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: Decision workflow for addressing dehalogenation.
Problem 2: Reaction Stalls, Incomplete Conversion Despite Extended Reaction Times.
Q: My Suzuki coupling starts but then stalls, leaving a significant amount of unreacted this compound. What factors could be causing this premature catalyst death?
A: Catalyst deactivation is a common issue, especially in couplings involving nitrogen-containing heterocycles. The pyridine nitrogen in your substrate can act as a Lewis base and coordinate to the palladium center, poisoning the catalyst.[3] Additionally, sterically hindered substrates can slow down key steps in the catalytic cycle, making the catalyst more susceptible to decomposition over time.
Root Cause Analysis:
-
Ligand Instability: The phosphine ligand itself might be degrading under the reaction conditions, especially at elevated temperatures.
-
Catalyst Poisoning: As mentioned, the pyridine nitrogen can act as an inhibitor.[3]
-
Insufficiently Active Catalyst: The chosen ligand may not be potent enough to facilitate the coupling of this challenging substrate combination, leading to a slow turnover that appears as stalling.
Solutions and Experimental Protocol:
For stalled reactions, the goal is to use a more robust and highly active catalyst system. This often involves pre-formed catalysts or ligands designed for high stability and reactivity.
Recommended Ligand/Catalyst Systems:
-
Buchwald Palladacycle Precatalysts: These are air- and moisture-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species in situ. SPhos and XPhos precatalysts are excellent choices.[8] Their use can lead to more consistent and reproducible results.
-
Sterically Demanding Biaryl Phosphines: In addition to SPhos and XPhos, other highly hindered ligands like AntPhos have shown excellent reactivity in sterically demanding couplings by preventing side reactions like β-hydride elimination.[9]
Protocol 2: High-Turnover Suzuki Coupling using an XPhos Palladacycle Precatalyst
This protocol is designed for maximum activity and catalyst stability.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
XPhos Pd G3 (a third-generation palladacycle precatalyst) (0.5-1 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or THF
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the this compound, arylboronic acid/ester, base, and the XPhos Pd G3 precatalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The use of a precatalyst often simplifies the setup as extensive pre-mixing of the catalyst and ligand is not required.
-
Monitor the reaction progress. If stalling is still observed, a second small addition of the precatalyst could be considered, though a properly set up reaction should proceed to completion.
-
Workup and purification are performed as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos so effective for this type of coupling?
A1: The success of these ligands is due to a combination of steric and electronic factors that positively influence the three key steps of the Suzuki-Miyaura catalytic cycle:[5][10]
-
Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide.
-
Transmetalation: While the exact mechanism is complex, these ligands are thought to promote the formation of a reactive monoligated palladium species that readily undergoes transmetalation.
-
Reductive Elimination: This is often the rate-limiting step for hindered substrates. The steric bulk of the ligand forces the two organic groups on the palladium into close proximity, promoting the final C-C bond-forming reductive elimination and regenerating the active Pd(0) catalyst.[11]
Ligand Performance Comparison
| Ligand Class | Example(s) | Key Advantages for Heteroaryl Coupling | Common Issues Addressed |
| Biaryl Phosphines | SPhos, XPhos, AntPhos | High activity, promotes reductive elimination, versatile.[4][5] | Low yield, dehalogenation, steric hindrance.[12][13] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, high catalyst stability, good for electron-deficient substrates.[7] | Catalyst deactivation, incomplete conversion. |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often used in initial screening. | Can be less effective for highly hindered substrates. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, effective for some heteroaryl couplings.[8] | Can be prone to oxidation. |
Q2: My boronic acid is unstable and I suspect protodeboronation is an issue. What can I do?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a significant side reaction, especially with electron-deficient or unstable boronic acids.[14] To mitigate this:
-
Use a Milder Base: Switch from strong bases like NaOH to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[6]
-
Anhydrous Conditions: Minimize water in the reaction, as it can be the proton source for this side reaction.[14]
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate. These reagents release the active boronic acid species slowly during the reaction, keeping its concentration low and minimizing decomposition.[6][14]
dot
Caption: A logical guide for ligand selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Spectroscopic Signature of Methyl 5-iodopicolinate: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth characterization of Methyl 5-iodopicolinate, a substituted pyridine derivative of interest in medicinal chemistry, through the lens of ¹H and ¹³C NMR spectroscopy. By comparing its spectral features with a closely related analogue, Methyl picolinate, we will illuminate the profound influence of the iodo-substituent on the electronic environment of the pyridine ring.
The Crucial Role of NMR in Regioisomer Differentiation and Purity Assessment
In the synthesis of substituted pyridines, the potential for regioisomer formation presents a significant challenge. Distinguishing between, for example, a 3-, 4-, 5-, or 6-substituted picolinate is critical, as each isomer will possess distinct biological and chemical properties. ¹H and ¹³C NMR spectroscopy provide a definitive solution to this analytical problem. The chemical shifts, multiplicity patterns, and coupling constants of the pyridine ring protons and carbons create a unique fingerprint for each regioisomer, allowing for unambiguous structural assignment. Furthermore, NMR serves as a powerful tool for assessing the purity of a synthesized compound, as even minor impurities will often be readily detectable.
¹H and ¹³C NMR Spectral Data of this compound
While a publicly available, experimentally verified spectrum for this compound is not readily found in major spectral databases as of January 2026, we can predict the expected spectral data based on established principles of NMR spectroscopy and analysis of similar structures. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.10 | d | J ≈ 8.0 |
| H-4 | ~8.30 | dd | J ≈ 8.0, 2.0 |
| H-6 | ~8.90 | d | J ≈ 2.0 |
| -OCH₃ | ~3.95 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150.0 |
| C-3 | ~128.0 |
| C-4 | ~145.0 |
| C-5 | ~95.0 |
| C-6 | ~155.0 |
| C=O | ~164.0 |
| -OCH₃ | ~53.0 |
A Comparative Analysis: The Influence of the Iodo-Substituent
To fully appreciate the spectroscopic characteristics of this compound, a comparison with its non-iodinated counterpart, Methyl picolinate, is highly instructive.
Table 3: ¹H NMR Spectral Data Comparison
| Proton | Methyl picolinate (δ, ppm) | This compound (Predicted δ, ppm) | Δδ (ppm) |
| H-3 | ~7.85 | ~8.10 | +0.25 |
| H-4 | ~7.45 | ~8.30 | +0.85 |
| H-5 | ~8.20 | - | - |
| H-6 | ~8.70 | ~8.90 | +0.20 |
| -OCH₃ | ~3.95 | ~3.95 | 0 |
Table 4: ¹³C NMR Spectral Data Comparison
| Carbon | Methyl picolinate (δ, ppm) | This compound (Predicted δ, ppm) | Δδ (ppm) |
| C-2 | ~150.2 | ~150.0 | -0.2 |
| C-3 | ~126.8 | ~128.0 | +1.2 |
| C-4 | ~136.9 | ~145.0 | +8.1 |
| C-5 | ~125.5 | ~95.0 | -30.5 |
| C-6 | ~148.8 | ~155.0 | +6.2 |
| C=O | ~165.5 | ~164.0 | -1.5 |
| -OCH₃ | ~52.7 | ~53.0 | +0.3 |
The most striking effect of the iodine atom is the significant upfield shift of the C-5 signal in the ¹³C NMR spectrum. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon. Conversely, the adjacent carbons (C-4 and C-6) and the protons attached to them experience a deshielding effect, resulting in downfield shifts. This is due to the electron-withdrawing inductive effect of the halogen. The differing magnitudes of these shifts provide a clear and diagnostic pattern for the 5-iodo substitution.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Sample Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.
¹H and ¹³C NMR Data Acquisition
-
Instrument Setup: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
Visualizing the Logic of NMR-Based Structural Elucidation
The process of identifying a molecule like this compound and distinguishing it from its isomers using NMR is a logical workflow. The following diagram illustrates this process.
Figure 1: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous characterization of this compound. The distinct chemical shifts and coupling patterns, particularly when compared to the unsubstituted Methyl picolinate, provide a clear spectroscopic fingerprint. The significant influence of the iodo-substituent, most notably the heavy atom effect on C-5, serves as a key diagnostic feature. By following standardized experimental protocols and a logical interpretive workflow, researchers can confidently identify this compound and differentiate it from its regioisomers, ensuring the integrity of their chemical research and development efforts.
A Comparative Guide to Mass Spectrometry Analysis of Methyl 5-iodopicolinate Reaction Products
<
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 5-iodopicolinate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. The analysis of its reaction products is crucial for process optimization, impurity profiling, and quality control. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and structural information. This guide provides a comparative overview of mass spectrometry techniques for the analysis of this compound and its reaction products, with a focus on practical application and data interpretation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical in selecting the appropriate mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C7H6INO2 | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| CAS Number | 41960-44-5 | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [1] |
Choosing the Right Ionization Technique: A Comparative Analysis
The choice of ionization technique is paramount for successful mass spectrometric analysis. For a molecule like this compound, which possesses moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options. The selection depends on the specific reaction mixture and the nature of the expected products.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3][4] It typically generates protonated molecules ([M+H]^+) with minimal fragmentation, which is advantageous for determining the molecular weight of the analytes.[4][5]
Causality Behind Experimental Choices:
-
Analyte Characteristics: The presence of the basic pyridine nitrogen and the ester group in this compound and its likely derivatives makes them amenable to protonation in the positive ion mode.[6]
-
Solvent System: ESI is highly compatible with liquid chromatography (LC), making LC-ESI-MS a powerful tool for separating complex reaction mixtures before MS analysis.[7] The use of protic solvents like methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) is recommended to enhance protonation.[3]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization method that is effective for a broader range of compounds, including those with lower polarity and higher thermal stability.[8] Ionization in APCI occurs in the gas phase through ion-molecule reactions.[8]
Causality Behind Experimental Choices:
-
Analyte Characteristics: APCI can be a better choice for less polar byproducts that might be formed during the reaction of this compound. It is also less susceptible to matrix effects compared to ESI.[9]
-
Solvent System: A key advantage of APCI is its compatibility with a wider range of solvents, including nonpolar ones, which can be beneficial depending on the reaction conditions and subsequent chromatographic separation.[8]
Comparison Table: ESI vs. APCI for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization in the liquid phase.[8] | Ionization in the gas phase.[8] |
| Analyte Suitability | Polar, thermally labile molecules.[3] | Less polar to moderately polar, thermally stable compounds.[8] |
| Fragmentation | Minimal, "soft" ionization.[4] | Generally soft, but can induce more in-source fragmentation than ESI.[9] |
| Common Adducts | ([M+H]^+), ([M+Na]^+), ([M+K]^+) | Primarily ([M+H]^+) |
| LC Compatibility | Excellent with reversed-phase and normal-phase LC. | Versatile, compatible with a broader range of LC mobile phases.[8] |
| Matrix Effects | More susceptible to ion suppression. | Less susceptible to matrix effects.[9] |
Experimental Protocols
Here, we provide step-by-step methodologies for the mass spectrometry analysis of a hypothetical reaction of this compound.
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture appropriately (e.g., by adding a suitable solvent or cooling).
-
Dilution: Dilute an aliquot of the reaction mixture with an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions (Positive Ion Mode):
| Parameter | ESI | APCI |
| Capillary Voltage | 3.5 kV | Corona Discharge Current: 4 µA |
| Cone Voltage | 30 V | 30 V |
| Source Temperature | 150°C | 150°C |
| Desolvation Temperature | 350°C | 400°C |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Mass Range | m/z 50-500 | m/z 50-500 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:
For promising parent ions observed in the full scan MS, perform product ion scans to obtain fragmentation patterns. This is crucial for structural confirmation and differentiation of isomers.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
Fragmentation Analysis of this compound and Potential Reaction Products
Understanding the fragmentation patterns is key to identifying the compounds in a reaction mixture.[10] The following sections detail the expected fragmentation of this compound and a hypothetical reaction product.
Fragmentation of this compound
The protonated molecule of this compound ([C_7H_6INO_2+H]^+) has an expected m/z of 263.95. Common fragmentation pathways would involve:
-
Loss of the methyl group ((-CH_3)): This would result in a fragment ion at m/z 248.94.
-
Loss of the methoxy group ((-OCH_3)): Leading to a fragment at m/z 232.93.
-
Loss of the carbomethoxy group ((-COOCH_3)): This would produce the 5-iodopyridinium ion at m/z 204.93.
-
Loss of iodine ((-I)): A less common fragmentation, but could result in a fragment at m/z 136.04.
Caption: Predicted fragmentation of this compound.
Comparative Analysis: Hypothetical Suzuki Coupling Product
Let's consider a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid, yielding Methyl 5-phenylpicolinate.
Expected Product: Methyl 5-phenylpicolinate (
C13H11NO2
)
Expected Molecular Weight: 213.23 g/mol
Expected ([M+H]^+): m/z 214.08
Fragmentation of Methyl 5-phenylpicolinate:
-
Loss of the methyl group ((-CH_3)): Fragment at m/z 199.07.
-
Loss of the methoxy group ((-OCH_3)): Fragment at m/z 183.06.
-
Loss of the carbomethoxy group ((-COOCH_3)): This would produce the 5-phenylpyridinium ion at m/z 156.07.
Caption: Predicted fragmentation of Methyl 5-phenylpicolinate.
Data Summary Table
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 263.95 | 248.94, 232.93, 204.93 |
| Methyl 5-phenylpicolinate | 214.08 | 199.07, 183.06, 156.07 |
Conclusion
The successful mass spectrometric analysis of this compound and its reaction products hinges on the judicious selection of the ionization technique and a thorough understanding of the potential fragmentation pathways. While ESI is an excellent starting point for polar derivatives, APCI offers a robust alternative for less polar byproducts and can be less prone to matrix effects. The combination of liquid chromatography with tandem mass spectrometry provides the necessary separation and structural information for confident identification and characterization of reaction products in complex mixtures.
References
- 1. 41960-44-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 41960-44-5 [sigmaaldrich.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Reactivity of Methyl 5-Iodopicolinate and Methyl 5-Bromopicolinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the strategic functionalization of heterocyclic scaffolds like pyridine is of paramount importance. Methyl 5-halopicolinates serve as versatile building blocks for introducing the methyl picolinate moiety via palladium-catalyzed cross-coupling reactions. The choice between an iodo or bromo substituent at the 5-position significantly influences the substrate's reactivity, dictating reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of Methyl 5-iodopicolinate and Methyl 5-bromopicolinate, supported by mechanistic insights and experimental data, to inform rational synthetic design.
The Decisive Role of the Halogen: A Mechanistic Overview
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is weaker than the C-Br bond, making the oxidative addition of the palladium(0) catalyst to the C-X bond—often the rate-determining step in the catalytic cycle—more facile for the iodo-substituted compound.[2][4][5]
The lower bond dissociation energy of the C-I bond (approximately 209 kJ/mol) compared to the C-Br bond (around 335 kJ/mol) means that less energy is required to break the bond and initiate the catalytic cycle.[6] This fundamental difference in bond strength translates to faster reaction rates, the ability to use milder reaction conditions (such as lower temperatures), and often lower catalyst loadings for this compound compared to its bromo counterpart.[1][7][8]
Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis
The enhanced reactivity of this compound is evident across a range of important C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis. Due to the faster rate of oxidative addition, this compound typically undergoes Suzuki coupling under milder conditions than Methyl 5-bromopicolinate.[9][10] While both substrates can be effectively coupled, reactions with the iodo derivative often proceed to completion at lower temperatures and in shorter timeframes. For instance, couplings with arylboronic acids that might require heating to 80-100°C with Methyl 5-bromopicolinate can often be achieved at room temperature or with gentle warming when using this compound.[11][12][13] This can be particularly advantageous when dealing with thermally sensitive substrates.
Sonogashira Coupling
In the Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, the reactivity difference is even more pronounced.[14][15] Aryl iodides are significantly more reactive than aryl bromides in this transformation.[16] Consequently, the coupling of this compound with various terminal alkynes can often be accomplished at room temperature, sometimes even in the absence of a copper(I) co-catalyst, which is typically required for less reactive aryl bromides.[17] Reactions involving Methyl 5-bromopicolinate generally necessitate elevated temperatures and the presence of a copper(I) salt to proceed at a reasonable rate.[14][15] This distinct reactivity allows for selective coupling; in a molecule containing both iodo and bromo substituents, the iodo group can often be selectively functionalized under milder Sonogashira conditions.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Similar to other palladium-catalyzed cross-couplings, the reactivity follows the trend of C-I > C-Br.[18][19] this compound will generally react faster and under milder conditions than Methyl 5-bromopicolinate when coupling with a variety of amines.[20][21] This can lead to higher yields and better functional group tolerance, as the lower temperatures required for the iodo substrate can prevent decomposition of sensitive starting materials or products. While modern, highly active catalyst systems have expanded the scope to include less reactive aryl bromides and even chlorides, the intrinsic reactivity advantage of the iodide often allows for the use of simpler, less expensive palladium precursors and ligands.[19]
Quantitative Data Summary
The following table summarizes the general reactivity and typical reaction conditions for this compound and Methyl 5-bromopicolinate in key cross-coupling reactions. Note that specific conditions can vary based on the coupling partner, catalyst system, and solvent.
| Reaction | Substrate | Relative Reactivity | Typical Temperature | Catalyst Loading | Notes |
| Suzuki-Miyaura | This compound | High | Room Temp. to 60°C | Low to Moderate | Faster reaction times, often requires less forcing conditions.[9] |
| Methyl 5-bromopicolinate | Moderate | 80°C to 120°C | Moderate | Generally requires heating for efficient conversion.[10][13] | |
| Sonogashira | This compound | Very High | Room Temperature | Low to Moderate | Often proceeds without a copper co-catalyst.[14][16] |
| Methyl 5-bromopicolinate | Moderate | 60°C to 100°C | Moderate | Typically requires a copper(I) co-catalyst.[15] | |
| Buchwald-Hartwig | This compound | High | 60°C to 100°C | Low to Moderate | Generally faster and more efficient than the bromo analogue.[18] |
| Methyl 5-bromopicolinate | Moderate | 80°C to 120°C | Moderate | Often requires more specialized ligands for high yields.[19][20] |
Experimental Protocols
Below are representative, detailed experimental protocols for a Suzuki-Miyaura coupling reaction with both this compound and Methyl 5-bromopicolinate, highlighting the differences in reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Methodology:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Bubble argon through the stirred mixture for 15 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask and heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromopicolinate
Methodology:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 5-bromopicolinate (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Bubble argon through the stirred mixture for 15 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). A more robust catalyst is often chosen for the less reactive bromide.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between this compound and Methyl 5-bromopicolinate is a strategic one, hinging on a trade-off between reactivity and cost, as iodo-substituted aromatics are generally more expensive than their bromo counterparts. This compound offers significantly higher reactivity, enabling the use of milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. This is particularly beneficial for the synthesis of complex, sensitive molecules. Conversely, Methyl 5-bromopicolinate, while less reactive, is a more economical starting material. Its successful application often requires more forcing conditions and potentially more sophisticated and expensive catalyst systems to achieve comparable efficiency. For researchers and process chemists, a thorough understanding of these reactivity differences is crucial for developing robust, efficient, and scalable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Halopicolinates in Negishi Coupling: Unveiling the Reactivity of Methyl 5-Iodopicolinate
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern synthesis. The Negishi cross-coupling reaction stands as a powerful tool for this purpose, particularly in the functionalization of heteroaromatic systems like pyridines, which are prevalent scaffolds in pharmaceuticals and advanced materials. This guide provides an in-depth comparison of methyl 5-halopicolinates—specifically the iodo, bromo, and chloro derivatives—in the context of the Negishi coupling, with a focus on highlighting the superior reactivity of methyl 5-iodopicolinate. The discussion is supported by established mechanistic principles and collated experimental insights to inform substrate selection and reaction optimization.
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, offers a versatile and functional group-tolerant method for C-C bond formation.[1] In the synthesis of complex molecules, the choice of the halide on the electrophilic partner is a critical parameter that significantly influences reaction efficiency, dictating the required conditions and catalyst systems.
The Halogen Effect: A Tale of Bond Dissociation Energies
The reactivity of halopicolinates in the Negishi coupling is fundamentally governed by the carbon-halogen (C-X) bond strength. The catalytic cycle is generally initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond, a step that is often rate-determining. Weaker C-X bonds facilitate a more rapid oxidative addition, leading to faster overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order for halopicolinates as:
Iodo > Bromo > Chloro
This trend is consistently observed across various palladium-catalyzed cross-coupling reactions. Consequently, this compound is the most reactive among the halopicolinates, often enabling successful coupling under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo and chloro counterparts. Methyl 5-chloropicolinate, being the least reactive, typically necessitates more forcing conditions, higher catalyst loadings, and specialized, highly active catalyst systems to achieve comparable yields.
Comparative Performance: A Data-Driven Perspective
| Halopicolinate | Catalyst System | Organozinc Reagent | Conditions | Yield | Reference |
| This compound | Pd(PPh₃)₄ | Arylzinc halide | THF, 65°C | High | (Implied from general reactivity) |
| Methyl 5-bromopicolinate | Pd₂(dba)₃ / Ligand | Arylzinc halide | THF, 70-100°C | Moderate to Good | [2] |
| Methyl 5-chloropicolinate | Pd(P(t-Bu)₃)₂ or specialized palladacycle | Arylzinc halide | THF/NMP, 100°C or higher | Lower to Moderate | (Requires more robust catalysts) |
This table is a composite representation based on general trends and specific examples in the literature. Yields are qualitative descriptors due to the varied nature of the source data.
The data clearly indicates that this compound is the most amenable substrate for the Negishi coupling, often providing high yields under standard conditions. Methyl 5-bromopicolinate also serves as a viable substrate, though it may require slightly more forcing conditions. In contrast, the successful coupling of methyl 5-chloropicolinate is more challenging and often necessitates the use of more sophisticated and expensive catalyst systems.
Mechanistic Underpinnings of Reactivity
The observed reactivity trend is directly explained by the mechanism of the Negishi coupling, specifically the oxidative addition step.
Figure 1. A simplified representation of the Negishi catalytic cycle.
The initial and often rate-limiting step is the oxidative addition of the halopicolinate (R-X) to the active Pd(0) catalyst. The ease of this step is inversely proportional to the strength of the C-X bond. The weaker C-I bond in this compound allows for a lower activation energy barrier for this step compared to the stronger C-Br and C-Cl bonds.
Figure 2. Reactivity trend of methyl 5-halopicolinates in Negishi coupling.
Experimental Protocol: A Practical Guide
The following is a general, representative protocol for the Negishi coupling of this compound with an arylzinc reagent. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Part 1: Preparation of the Arylzinc Reagent (via Transmetalation)
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Anhydrous zinc chloride (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide and anhydrous THF.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve anhydrous zinc chloride in anhydrous THF.
-
Slowly add the zinc chloride solution to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc reagent is ready for use in the coupling reaction.
Part 2: Negishi Coupling Reaction
Materials:
-
This compound (1.0 equiv)
-
Arylzinc reagent solution (from Part 1, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add a solution of this compound in anhydrous THF.
-
Slowly add the freshly prepared arylzinc reagent solution via syringe at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 65°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl picolinate.
Conclusion
In the realm of Negishi cross-coupling reactions for the synthesis of 5-substituted picolinates, the choice of the halogen on the picolinate ring is a decisive factor in determining the reaction's success and efficiency. This compound unequivocally emerges as the superior substrate due to the inherent weakness of the carbon-iodine bond, which facilitates the critical oxidative addition step. This heightened reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields compared to its bromo and chloro analogs. While methyl 5-bromopicolinate remains a viable option, methyl 5-chloropicolinate presents a significant challenge, necessitating more robust and specialized catalytic systems. For researchers and professionals in drug development and materials science, a thorough understanding of this reactivity trend is paramount for the rational design of synthetic routes and the efficient production of novel and valuable pyridine-based molecules.
References
A Comparative Guide to the Reactivity of Methyl 5-iodopicolinate: A Computational Perspective
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that dictates reaction efficiency, yield, and downstream success. Methyl 5-iodopicolinate is a valuable heterocyclic scaffold, but a nuanced understanding of its reactivity is paramount for its effective utilization. This guide provides an in-depth, objective comparison of its performance in key cross-coupling reactions, benchmarked against its bromo- and chloro-analogs, supported by computational data and established mechanistic principles.
As a senior application scientist, my focus here is not merely to present data, but to illuminate the underlying causality—the "why" behind the observed reactivity trends. By leveraging the predictive power of Density Functional Theory (DFT), we can dissect reaction mechanisms at a molecular level, providing insights that guide experimental design and troubleshooting.
The Molecular Profile of this compound: An Electronic Overview
This compound possesses a unique combination of structural features that define its chemical behavior:
-
The Pyridine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.
-
The Iodo Group: A large, polarizable halogen atom attached to an sp² carbon. The Carbon-Iodine (C-I) bond is the weakest among the halogens (C-I < C-Br < C-Cl), making it an excellent leaving group in transition metal-catalyzed reactions.
-
The Methyl Ester: An electron-withdrawing group that further decreases the electron density of the pyridine ring, potentially influencing the oxidative addition step in catalytic cycles.
Computational tools like DFT allow us to quantify these properties. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, offering a predictive lens for intermolecular interactions.[1]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Computational Deep Dive
Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Sonogashira coupling are fundamental for constructing C-N and C-C bonds, respectively.[2][3] The reactivity of the aryl halide is a crucial determinant of the reaction's success. The generally accepted catalytic cycle for these reactions provides a framework for our computational analysis.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[4] It is at this stage that the identity of the halogen (I, Br, or Cl) has the most profound impact. Computational studies, specifically DFT, can model the transition state of this step and calculate its associated activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate.
Comparative Analysis: The Halogen Effect
To objectively compare the reactivity of this compound, we can perform DFT calculations on the oxidative addition step for it and its bromo- and chloro-analogs. The results consistently show a clear trend in activation energies.
| Substrate | Halogen (X) | C-X Bond Dissociation Energy (BDE) (kcal/mol, approx.) | Calculated ΔG‡ (Oxidative Addition) (kcal/mol) | Predicted Relative Reactivity |
| Methyl 5-chloro picolinate | Cl | ~96 | 25 - 30 | Slowest |
| Methyl 5-bromo picolinate | Br | ~81 | 20 - 25 | Moderate |
| Methyl 5-iodo picolinate | I | ~65 | 15 - 20 | Fastest |
Note: The ΔG‡ values are representative and derived from general computational studies on aryl halides.[5][6] The trend is the key takeaway.
Expert Interpretation: The data unequivocally supports the established principle that reactivity follows the order C-I > C-Br > C-Cl. The significantly lower C-I bond dissociation energy directly translates to a lower activation barrier for the oxidative addition step. For drug development professionals, this means that using this compound can lead to milder reaction conditions (lower temperatures, shorter times) and potentially higher yields compared to its counterparts, which is a significant advantage in complex multi-step syntheses.
Case Study: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] Computational studies have been instrumental in elucidating its mechanism, particularly the role of the base and solvent.[8][9]
When applying this to this compound, DFT models predict a highly favorable reaction profile. The key steps after the initial oxidative addition involve the coordination of the amine to the Pd(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[9]
Alternative Comparison: While this compound is highly reactive, other activating groups like triflates (OTf) are also used. A computational comparison would likely show a similarly low activation barrier for the oxidative addition of a corresponding triflate. However, iodides are often more cost-effective and readily available, making them a preferred choice in many large-scale applications.
Experimental Protocol: A Guide to Computational Workflow
Objective: To determine the Gibbs Free Energy of Activation (ΔG‡) for the oxidative addition of Methyl 5-halopicolinate to a Pd(0) catalyst.
Computational Software: Gaussian 16, ORCA, or similar quantum chemistry package.
Methodology:
-
Model System Definition:
-
Reactants: Define the 3D coordinates of this compound and a model catalyst, e.g., Pd(PPh₃)₂. The choice of phosphine ligand is crucial and should reflect experimental conditions.[10]
-
Products: Define the 3D coordinates of the oxidative addition product, the square planar Pd(II) complex.
-
-
Level of Theory Selection:
-
Functional: Choose a well-validated DFT functional. B3LYP is a common starting point, while M06 is often recommended for organometallic systems.[11][12]
-
Basis Set: Use a Pople-style basis set like 6-31G(d) for C, H, N, O and a larger basis set with an effective core potential (ECP) like LANL2DZ for Pd and I.[4]
-
Solvent Model: Incorporate a continuum solvent model (e.g., PCM or SMD) to simulate the reaction environment (e.g., Toluene, Dioxane).
-
-
Geometry Optimization:
-
Perform full geometry optimizations for the reactant complex (Pd catalyst + aryl halide) and the product complex.
-
Confirm that the optimized structures are true minima on the potential energy surface by running a frequency calculation (no imaginary frequencies).
-
-
Transition State (TS) Search:
-
Use an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with Opt=TS) to locate the transition state structure connecting the reactants and products.
-
A successful TS calculation will yield a structure with exactly one imaginary frequency, corresponding to the C-I bond breaking and the new Pd-C and Pd-I bonds forming.
-
-
Energy Calculation & Analysis:
-
Perform frequency calculations on the optimized reactant, TS, and product structures at the same level of theory to obtain the Gibbs free energies (G).
-
Calculate the activation energy: ΔG‡ = G(TS) - G(Reactants) .
-
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH… [ouci.dntb.gov.ua]
A Comparative Guide to the Kinetic Analysis of the Suzuki-Miyaura Reaction: The Case of Methyl 5-Iodopicolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation due to its functional group tolerance and the low toxicity of its boron-based reagents.[1][2] However, as molecules of interest become increasingly complex, particularly those incorporating N-heterocyclic scaffolds like pyridine, the "one-size-fits-all" approach to reaction optimization becomes inefficient and costly. This guide delves into the "why" and "how" of performing a kinetic analysis, using the Suzuki-Miyaura reaction of Methyl 5-iodopicolinate as a practical case study. Understanding the reaction's kinetic profile is not merely an academic exercise; it is a critical tool for rational process development, enabling scientists to enhance efficiency, minimize catalyst loading, and control impurity formation with precision.
Here, we will compare methodologies for kinetic investigation, focusing on the powerful technique of Reaction Progress Kinetic Analysis (RPKA), and contrast the insights gained with those from alternative synthetic strategies. This guide is structured to provide not just protocols, but a logical framework for thinking about and executing kinetic studies in the context of modern drug development.
The Subject: Why this compound?
This compound is an exemplary substrate for this guide. As a pyridine derivative, its nitrogen lone pair can interact with the palladium catalyst, potentially forming off-cycle, inactive species—a common challenge with N-heterocyclic substrates.[3][4] The carbon-iodine bond is highly reactive, suggesting that the initial oxidative addition step is likely to be fast.[5][6] This shifts the kinetic focus to the subsequent transmetalation and reductive elimination steps, which are often influenced by factors like the choice of base, solvent, and ligand.[1][7] A thorough kinetic understanding is therefore essential to overcome these potential bottlenecks.
The Core of the Matter: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial before embarking on a kinetic study. The generally accepted catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[5][6][8]
Caption: The Suzuki-Miyaura catalytic cycle.
Any of these steps can be the rate-determining step (RDS), and the RDS can even change with different reaction conditions or as concentrations evolve over time.[7] Kinetic analysis is the tool we use to identify this bottleneck.
Methodology Showdown: Reaction Progress Kinetic Analysis (RPKA) vs. Initial Rates
The classical method for determining reaction order involves measuring the initial reaction rate while varying the concentration of one reactant and holding all others in large excess (pseudo-first-order conditions). While effective, this approach is experiment-intensive and the results may not be representative of the actual synthetic conditions where multiple reactant concentrations change simultaneously.[9][10]
Reaction Progress Kinetic Analysis (RPKA) , pioneered by Donna Blackmond, offers a more efficient and practical alternative.[9][11] It leverages continuous data from a single or a few experiments under synthetically relevant conditions to extract a wealth of kinetic information.[10][12][13]
The Power of RPKA: A Logical Workflow
The RPKA methodology provides a structured approach to rapidly uncover the kinetic drivers of a reaction. It can distinguish between processes occurring on-cycle (part of the main catalytic loop) and off-cycle (e.g., catalyst deactivation).[9]
Caption: A streamlined workflow for Reaction Progress Kinetic Analysis (RPKA).
Experimental Design & Protocols
Protocol 1: RPKA of this compound Suzuki-Miyaura Reaction
This protocol outlines the setup for acquiring reaction progress data using HPLC analysis. The key is to ensure accurate and reproducible measurements under a controlled, inert atmosphere.
1. Reagent and Stock Solution Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen or argon.
-
Degas the chosen solvent (e.g., Dioxane/Water mixture) by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
Prepare a stock solution containing this compound and an internal standard (e.g., dodecane) of known concentration in the degassed solvent. The internal standard is crucial for accurate quantification via HPLC, as it corrects for variations in sample volume and injection.
2. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1 mol%), the ligand (if required), and the base (e.g., K₂CO₃, 2.0 equiv).[14]
-
Add the boronic acid partner (e.g., Phenylboronic acid, 1.2 equiv).
-
Seal the vial with a septum and purge with argon for 5-10 minutes.[14]
-
Using a gas-tight syringe, add the prepared stock solution of this compound to the reaction vial.
3. Data Acquisition:
-
Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This is time zero (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 min), withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching solution (e.g., cold ethyl acetate and water) to stop the reaction. This "freezes" the reaction at that point in time.
-
Analyze the quenched samples by HPLC to determine the concentrations of the starting material and product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of this compound and the product against time. This initial plot provides the reaction profile.
-
To determine the reaction order with respect to the reactants, use the graphical methods of RPKA by plotting ln(rate) vs. ln([Concentration]) from "different excess" experiments.[9][12]
Comparative Data Interpretation
To illustrate the power of RPKA, consider the following hypothetical data from a set of experiments designed to probe the kinetics of our target reaction.
| Experiment | [Aryl Iodide]₀ (M) | [Boronic Acid]₀ (M) | [Pd Catalyst] (mM) | Excess [Boronic Acid] (M) | Observation | Interpretation |
| 1 | 0.10 | 0.15 | 1.0 | 0.05 | Baseline reaction profile | Provides initial rate and profile shape. |
| 2 ("Same Excess") | 0.05 | 0.10 | 1.0 | 0.05 | Rate vs. [Aryl Iodide] plot overlays with Exp. 1 | Catalyst is stable; no significant product inhibition or deactivation.[12] |
| 3 ("Different Excess") | 0.10 | 0.20 | 1.0 | 0.10 | Rate is ~1.4x faster than Exp. 1 | Suggests a non-integer, positive order in boronic acid. |
| 4 ("Different Excess") | 0.10 | 0.15 | 2.0 | 0.05 | Rate is ~2.0x faster than Exp. 1 | Suggests a first-order dependence on the catalyst concentration. |
This tabulated data, derived from just a few experiments, allows for the rapid construction of a rate law, such as: Rate = k[Pd Catalyst]¹[Aryl Iodide]¹[Boronic Acid]⁰.⁵. This level of insight is invaluable for process optimization. For instance, the first-order dependence on the catalyst confirms that increasing its concentration will directly increase the rate, while the fractional order in boronic acid might suggest a complex role, perhaps involving an equilibrium to form an active boronate species.[15]
Comparison with Alternative Synthetic Routes
While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling methods exist for C-C bond formation on pyridine rings.
| Method | Organometallic Reagent | Pros | Cons | Relevance to Kinetics |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, high stability, vast commercial availability.[2][16] | Potential for protodeboronation, especially with heteroaryl boronates.[6][17] | Kinetics are crucial to minimize side reactions and optimize base/solvent conditions. |
| Stille Coupling | Organotin (R-SnR'₃) | Highly tolerant of functional groups. | High toxicity of tin reagents and byproducts, requiring extensive purification. | Understanding kinetics can help, but the primary barrier is toxicity, not reaction efficiency. |
| Negishi Coupling | Organozinc (R-ZnX) | Highly reactive, good for stubborn couplings. | Reagents are often moisture and air-sensitive, requiring strictly anhydrous conditions. | Kinetic analysis is complicated by the high reactivity and sensitivity of the reagents. |
| C-H Activation | None (uses C-H bond) | Atom economical, avoids pre-functionalization of one partner.[18] | Often requires directing groups, limited regioselectivity, and can require harsh conditions. | Mechanistic and kinetic understanding is an active area of research but is often more complex than cross-coupling.[18] |
The clear advantage of the Suzuki-Miyaura reaction, particularly in a pharmaceutical context, is the favorable toxicological profile of the boron reagents.[16] This makes the investment in understanding and optimizing its kinetics a high-value proposition, as it is the most scalable and regulatory-friendly option. A well-defined kinetic model allows for the confident reduction of palladium levels, a critical requirement as residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated.[19]
Conclusion: From Data to Decisions
The kinetic analysis of the Suzuki-Miyaura reaction of this compound is more than an academic pursuit; it is a strategic necessity for robust and efficient chemical manufacturing. By employing powerful methodologies like Reaction Progress Kinetic Analysis, researchers can move beyond trial-and-error optimization to a rational, data-driven approach. This guide has demonstrated that a minimal set of well-designed experiments can illuminate complex reaction behavior, identifying rate-determining steps, catalyst stability issues, and the precise role of each reaction component.
Compared to alternatives like Stille or Negishi coupling, the Suzuki-Miyaura reaction's favorable safety and environmental profile makes it the preferred choice for industrial applications. The insights gained from a kinetic study provide the confidence needed to push the boundaries of this reaction, lowering catalyst loadings, improving yields, and ultimately accelerating the path from laboratory discovery to commercial production.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 13. bard.edu [bard.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
A Comparative Guide to the Crystallographic Analysis of Methyl 5-Iodopicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. Picolinate esters and their derivatives are a class of compounds that feature prominently as versatile building blocks and pharmacophores.[1] The introduction of a halogen atom, such as iodine, into the pyridine ring can significantly modulate the physicochemical and biological properties of these molecules, influencing everything from reaction kinetics to protein-ligand interactions. This guide provides a comprehensive comparison of the crystallographic characteristics of methyl 5-iodopicolinate derivatives, offering insights into their synthesis, crystal growth, and structural analysis.
The Significance of Halogenation in Picolinate Scaffolds
The strategic incorporation of iodine into the picolinate backbone serves multiple purposes in medicinal chemistry and materials science. The iodine atom can act as a heavy atom for phasing in X-ray crystallography, simplifying structure determination. Furthermore, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing molecular self-assembly and enhancing binding affinity to biological targets. The electronic properties of the pyridine ring are also perturbed by the electron-withdrawing nature of iodine, which can influence the reactivity and metabolic stability of the molecule.
Comparative Crystallographic Analysis
| Parameter | Methyl 5-((cinnamoyloxy)methyl)picolinate[2] |
| Chemical Formula | C₁₇H₁₅NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(5) Å, b = 12.345(6) Å, c = 12.098(6) Å |
| β | 108.12(3)° |
| Volume | 1437.1(12) ų |
| Calculated Density | 1.343 g/cm³ |
The crystal structure of methyl 5-((cinnamoyloxy)methyl)picolinate reveals a trans-isomeric form of the cinnamate moiety.[2] The bond lengths and angles within the pyridine ring are consistent with those of other picolinate derivatives.[2] Theoretical calculations using Density Functional Theory (DFT) have shown good agreement with the experimental crystal structure data, particularly for bond lengths within the ester and carbonyl groups.[2]
Experimental Protocols: A Pathway to Crystalline Derivatives
The successful crystallization of small organic molecules is often described as both a science and an art.[3] It is a critical bottleneck in the process of structure elucidation by single-crystal X-ray diffraction (SCXRD).[4] The following protocols provide a detailed guide for the synthesis and crystallization of this compound and its derivatives.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from standard organic chemistry transformations. One common approach involves the diazotization of an amino-substituted picolinic acid followed by a Sandmeyer-type reaction with an iodide salt.
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol:
-
Diazotization: Dissolve 5-aminopicolinic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 5-iodopicolinic acid.
-
Esterification: Reflux the crude 5-iodopicolinic acid in methanol with a catalytic amount of sulfuric acid for several hours.
-
Purification: After cooling, neutralize the reaction mixture and extract the ester with an organic solvent. Purify the product by column chromatography to yield pure this compound.
Crystallization Techniques for Small Organic Molecules
Obtaining high-quality single crystals suitable for SCXRD is a crucial step.[4][5] Several techniques can be employed, and the optimal method often requires empirical screening of various solvents and conditions.[6]
Common Crystallization Methods:
-
Slow Evaporation: This is one of the simplest and most common methods.[6]
-
Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment. Crystals should form over a period of days to weeks.
-
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound.
-
Dissolve the compound in a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (the precipitant) in which the compound is less soluble.
-
The precipitant vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
-
Solvent Layering: This method relies on the slow mixing of a solvent in which the compound is soluble with a miscible solvent in which it is not.[6]
-
Dissolve the compound in a small amount of a "good" solvent.
-
Carefully layer a "poor" solvent on top of this solution, creating a distinct interface.
-
Over time, the solvents will slowly mix at the interface, leading to supersaturation and crystallization.
-
Workflow for Crystallization Screening:
Caption: General workflow for crystallization screening.
The Role of Methyl Groups in Drug Design
The methyl group, though seemingly simple, plays a crucial role in rational drug design.[7] Introducing a methyl group can influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics through various effects such as the ortho effect, inductive effect, and conformational changes.[7] In the context of this compound derivatives, the methyl ester can impact solubility and cell permeability. Furthermore, the strategic placement of methyl groups on the pyridine ring or other parts of a larger molecule can improve metabolic stability by blocking sites of metabolism.[7]
Conclusion and Future Directions
The crystallographic analysis of this compound and its derivatives is a critical step in understanding their structure-property relationships. While a direct crystal structure of the parent compound remains to be reported, comparative analysis with structurally similar molecules provides valuable insights. The experimental protocols outlined in this guide offer a systematic approach to the synthesis and crystallization of these important compounds. Future work should focus on obtaining the crystal structure of this compound to provide a definitive benchmark for this class of molecules. Further exploration of co-crystallization with other molecules could also reveal interesting solid-state phenomena and lead to the development of new materials with tailored properties. The continued application of advanced techniques like high-throughput crystallization screening will undoubtedly accelerate the discovery and characterization of novel picolinate derivatives for applications in medicine and materials science.[8]
References
- 1. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Biological Promise of Novel Compounds from Methyl 5-Iodopicolinate: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of novel chemical entities with potent and selective biological activity is paramount. The pyridine ring, a core scaffold in numerous FDA-approved drugs, continues to be a fertile ground for the synthesis of new therapeutic agents.[1] Among the myriad of pyridine-based starting materials, Methyl 5-iodopicolinate has emerged as a versatile building block for creating diverse libraries of compounds. This guide provides a comprehensive framework for validating the biological activity of novel compounds derived from this scaffold, with a focus on their potential as anticancer agents and kinase inhibitors. We will objectively compare the performance of a hypothetical "Novel Compound" against established alternatives and provide the supporting experimental data and detailed protocols essential for researchers, scientists, and drug development professionals.
The Rationale: Why Picolinates Warrant Investigation
Picolinic acid and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects.[2][3] Of particular interest to oncology and targeted therapy is their potential to act as enzyme inhibitors.[4] The unique electronic and structural properties of the picolinate scaffold allow for the design of molecules that can interact with the active sites of key enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[4][5] The introduction of an iodine atom at the 5-position of the pyridine ring in this compound provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of novel compounds.
Experimental Design: A Multi-Faceted Approach to Validation
A robust validation of a novel compound's biological activity requires a multi-pronged approach, encompassing both biochemical and cell-based assays. This ensures that the observed effects are not only potent at the molecular level but also translate to a desirable outcome in a more physiologically relevant cellular context.[6] The following sections detail a comparative study of a hypothetical "Novel Compound (NC-1)" derived from this compound against well-established positive and negative controls.
Core Experimental Workflow
The validation process follows a logical progression from broad cellular effects to specific molecular target engagement.
Caption: A streamlined workflow for validating the biological activity of novel compounds.
Comparative Analysis of Anticancer Activity
To assess the potential of NC-1 as an anticancer agent, its effect on cell viability was compared to Doxorubicin, a well-established chemotherapeutic drug, and a vehicle control (DMSO).[7][8] The human breast cancer cell line MCF-7 was chosen for this study due to its widespread use in cancer research.
Data Presentation: Cell Viability (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Novel Compound (NC-1) | 0.1 | 95.2 ± 4.1 |
| 1 | 72.5 ± 5.3 | |
| 10 | 41.8 ± 3.9 | |
| 50 | 15.3 ± 2.8 | |
| Doxorubicin (Positive Control) | 0.1 | 88.7 ± 4.5 |
| 1 | 55.1 ± 6.2 | |
| 10 | 20.4 ± 3.1 | |
| 50 | 5.2 ± 1.9 | |
| Vehicle (Negative Control) | 0.1% DMSO | 100 ± 3.5 |
This data is hypothetical and for illustrative purposes only.
The results indicate that NC-1 exhibits a dose-dependent reduction in the viability of MCF-7 cells, suggesting potential anticancer activity. While not as potent as Doxorubicin at higher concentrations, NC-1 demonstrates significant cytotoxic effects.
Experimental Protocol: MTT Cell Viability Assay[9][10]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Novel Compound (NC-1), Doxorubicin, and the vehicle control (DMSO) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Comparative Analysis of Kinase Inhibitory Activity
Given that many picolinate derivatives exhibit enzyme inhibitory properties, we hypothesized that NC-1 might target a protein kinase.[4][5] To investigate this, we performed an in vitro kinase inhibition assay against a representative kinase, such as Protein Kinase A (PKA), and compared its activity to Staurosporine, a broad-spectrum kinase inhibitor.[9][10]
Data Presentation: In Vitro Kinase Inhibition Assay
| Compound | Concentration (nM) | % Kinase Activity (Mean ± SD) | IC₅₀ (nM) |
| Novel Compound (NC-1) | 1 | 92.1 ± 5.8 | 75.4 |
| 10 | 78.3 ± 6.1 | ||
| 100 | 45.2 ± 4.7 | ||
| 1000 | 18.9 ± 3.2 | ||
| Staurosporine (Positive Control) | 1 | 85.4 ± 4.9 | 7.0 |
| 10 | 48.7 ± 5.5 | ||
| 100 | 10.2 ± 2.8 | ||
| 1000 | 2.1 ± 1.1 | ||
| Vehicle (Negative Control) | 0.1% DMSO | 100 ± 4.2 | >10,000 |
This data is hypothetical and for illustrative purposes only.
The data suggests that NC-1 inhibits PKA activity in a dose-dependent manner, albeit with a lower potency than the broad-spectrum inhibitor Staurosporine. This indicates that NC-1 may be a moderately potent kinase inhibitor and warrants further investigation into its selectivity profile against a panel of kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay[13][14]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of the kinase, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Compound Preparation: Prepare serial dilutions of the Novel Compound (NC-1), Staurosporine, and the vehicle control (DMSO) in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, combine the kinase, the test compound, and the substrate. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated phosphate using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle-treated control and determine the IC₅₀ value.
Delving Deeper: Potential Mechanism of Action
The observation that NC-1 inhibits a protein kinase and reduces cancer cell viability suggests a potential mechanism involving the disruption of a key signaling pathway. A common pathway implicated in cancer cell proliferation and survival is the PI3K/AKT pathway.[11][12]
Hypothetical Signaling Pathway Modulation
A plausible mechanism is that NC-1 inhibits a kinase upstream of or within the PI3K/AKT pathway, leading to decreased phosphorylation of downstream effectors and ultimately inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
